Technical Documentation Center

Men 16132 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Men 16132
  • CAS: 869880-33-1

Core Science & Biosynthesis

Foundational

Fasitibant (MEN 16132): A Technical Guide to a Potent Non-Peptide Bradykinin B2 Receptor Antagonist

Abstract Fasitibant, also known as MEN 16132, is a potent, selective, and long-acting non-peptide antagonist of the bradykinin B2 (B2) receptor.[1][2][3] Developed by the Menarini Group, this sulfonamide-containing compo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fasitibant, also known as MEN 16132, is a potent, selective, and long-acting non-peptide antagonist of the bradykinin B2 (B2) receptor.[1][2][3] Developed by the Menarini Group, this sulfonamide-containing compound was investigated primarily for its analgesic and anti-inflammatory properties, with a focus on treating osteoarthritis.[4] Fasitibant exhibits high-affinity binding to the human B2 receptor and effectively blocks bradykinin-induced intracellular signaling and physiological responses in a variety of preclinical models.[5][6] Although its clinical development was discontinued, Fasitibant remains a valuable pharmacological tool for researchers investigating the role of the kallikrein-kinin system in inflammation, pain, and other pathophysiological processes. This guide provides an in-depth overview of its chemical structure, mechanism of action, pharmacological properties, and key experimental methodologies for its characterization.

Introduction: Targeting the Kallikrein-Kinin System

The kallikrein-kinin system and its primary effector peptide, bradykinin (BK), are central mediators of inflammation, pain, vasodilation, and increased vascular permeability.[7] Bradykinin exerts the majority of its acute effects through the activation of the B2 receptor, a G-protein coupled receptor (GPCR) that is constitutively expressed in a wide range of tissues, including endothelial cells, smooth muscle cells, and neurons.[8] Upon activation by BK, the B2 receptor primarily couples to Gαq proteins, initiating a signaling cascade that results in the activation of phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[9][10]

This signaling pathway is implicated in the pathophysiology of numerous inflammatory conditions, including arthritis.[6] Consequently, antagonism of the B2 receptor represents a logical therapeutic strategy to mitigate the pro-inflammatory and nociceptive actions of bradykinin. While early antagonists were peptide-based, such as Icatibant, research efforts shifted towards the development of non-peptide, small molecule antagonists like Fasitibant to improve oral bioavailability and metabolic stability.[11] Fasitibant emerged from these efforts as a highly potent and selective antagonist for the human B2 receptor.[5]

Chemical Structure and Properties

Fasitibant is a complex non-peptide molecule containing a sulfonamide core. Its chemical properties are summarized below.

PropertyValueSource
IUPAC Name [(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium chloride[8]
Synonyms MEN 16132, MEN16132[2][4]
Molecular Formula C36H49Cl2N6O6S (Cation)[4]
Molecular Weight 764.78 g/mol (Cation)[4]
Class Non-peptide, sulfonamide-containing[4]

Chemical Structure (2D)

(A 2D representation of the chemical structure of Fasitibant, highlighting the 2,4-dimethylquinoline, dichlorophenyl, sulfonamide, piperazine, and aminopentyl components.)

Mechanism of Action: Competitive Antagonism of the B2 Receptor

Fasitibant functions as a competitive antagonist at the bradykinin B2 receptor.[6] It binds with high affinity to the receptor, thereby preventing the endogenous ligand, bradykinin, from binding and initiating downstream signaling. This blockade effectively inhibits the pro-inflammatory cascade mediated by B2 receptor activation.

The B2 receptor is coupled to Gαq, which upon activation stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[9] This surge in intracellular calcium, along with DAG-mediated activation of Protein Kinase C (PKC), leads to a multitude of cellular responses including the activation of MAPK pathways, production of inflammatory mediators like prostaglandins, and cytokine release.[1][2] Fasitibant prevents these events by occupying the bradykinin binding site.

B2R_Signaling_Pathway cluster_membrane Cell Membrane B2R Bradykinin B2 Receptor (B2R) Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes BK Bradykinin (Agonist) BK->B2R Binds & Activates Fasitibant Fasitibant (Antagonist) Fasitibant->B2R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Effects (Inflammation, Pain) Ca_release->Downstream PKC->Downstream

Caption: Bradykinin B2 receptor signaling and inhibition by Fasitibant.

Pharmacological Properties

Pharmacodynamics: In Vitro Potency

Fasitibant has been extensively characterized in vitro, demonstrating high affinity and potent antagonism across various cell types and species. Its potency is often comparable or superior to the peptide antagonist Icatibant in functional assays.[5][11]

Table 1: In Vitro Binding Affinity of Fasitibant for the Bradykinin B2 Receptor

Species/Cell LineAssay TypeValue (pKi)Reference(s)
Human (CHO cells)[3H]bradykinin binding10.5[5]
Human (Lung Fibroblasts)[3H]bradykinin binding10.5[5]
Human (Synoviocytes)[3H]bradykinin binding8.9[6]
Guinea Pig (Airways)[3H]bradykinin binding10.0[5]
Guinea Pig (Ileum)[3H]bradykinin binding10.2[5]
Rat (Uterus)[3H]bradykinin binding10.4[12]
Mouse (Lung)[3H]bradykinin binding10.5[13]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates greater binding affinity.

Table 2: In Vitro Functional Antagonist Potency of Fasitibant

Species/Cell Line/TissueFunctional AssayValue (pKB / pA2)Reference(s)
Human (CHO cells)Inositol Phosphate (IP) Accumulation10.3 (pKB)[5][14]
Human (Synoviocytes)Inositol Phosphate (IP) Accumulation9.9 (pKB)[6]
Human (Detrusor Smooth Muscle)Contractility9.9 (pKB)[5]
Guinea Pig (Ileum)Contractility10.1 (pKB)[5]
Rat (Uterus & Bladder)Contractility9.7 (pKB)[12]
Mouse (Ileum)Contractility9.4 (pA2)[13]

pKB and pA2 are measures of antagonist potency derived from functional assays. Higher values indicate greater potency.

Fasitibant demonstrates high selectivity for the B2 receptor, with negligible affinity for the bradykinin B1 receptor (pKi < 5) and a panel of other common receptors and ion channels.[5] Studies have also shown that Fasitibant exhibits a slower dissociation from the B2 receptor compared to Icatibant, which may contribute to its long-lasting effects.[11]

Pharmacokinetics & Clinical Context

Detailed pharmacokinetic data for Fasitibant in humans is not extensively published, a common outcome for investigational drugs that do not proceed to market. Preclinical studies demonstrated its efficacy and long duration of action when administered locally in animal models of inflammation and pain.[15]

Fasitibant progressed to Phase 2 clinical trials for the treatment of pain associated with knee osteoarthritis.[16] These trials, such as NCT01091116, evaluated the safety and efficacy of intra-articular injections of Fasitibant at various doses.[16] However, the development program for Fasitibant was ultimately discontinued, and the specific results from these trials have not been widely publicized.[4]

Key Experimental Protocols

Characterizing a B2 receptor antagonist like Fasitibant involves a suite of in vitro and in vivo assays. The following protocols are foundational for determining binding affinity, functional potency, and in vivo efficacy.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of Fasitibant for the B2 receptor by measuring its ability to compete with a radiolabeled ligand.

Causality and Rationale: This assay is the gold standard for quantifying direct interaction between a compound and its receptor target.[1] By using membranes from cells overexpressing the human B2 receptor, we ensure a high signal-to-noise ratio. [3H]-Bradykinin is used as the radioligand due to its high affinity and specificity. The assay measures the concentration of Fasitibant required to displace 50% of the bound radioligand (IC50), which is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, accounting for the affinity and concentration of the radioligand.

Binding_Assay_Workflow A 1. Prepare Reagents - B2R Membranes - [3H]-Bradykinin (Radioligand) - Fasitibant (Test Compound) - Assay Buffer B 2. Set up 96-Well Plate - Total Binding (Buffer) - Non-Specific Binding (Excess cold ligand) - Test Compound (Serial Dilutions) A->B C 3. Add Radioligand & Membranes Add [3H]-Bradykinin and B2R membranes to all wells B->C D 4. Incubate 60-90 min at Room Temp with gentle agitation C->D E 5. Terminate Reaction Rapid vacuum filtration through GF/C filters to separate bound from free radioligand D->E F 6. Wash & Dry Wash filters with ice-cold buffer to remove unbound radioligand. Dry filters. E->F G 7. Quantify Radioactivity Add scintillation cocktail and count using a scintillation counter F->G H 8. Data Analysis Calculate IC50 and Ki values using non-linear regression G->H

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw cell membranes (e.g., from CHO cells expressing human B2R) on ice. Dilute to a final protein concentration of 5-10 µ g/well in ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[8]

    • Prepare a working solution of [3H]-Bradykinin in Assay Buffer at a concentration near its Kd (e.g., 0.5-1.5 nM).

    • Prepare serial dilutions of Fasitibant (e.g., from 1 pM to 10 µM) in Assay Buffer.

    • Prepare a high concentration of unlabeled bradykinin (e.g., 10 µM) for determining non-specific binding (NSB).

  • Assay Plate Setup (96-well format):

    • Total Binding (TB) wells: Add 50 µL of Assay Buffer.

    • Non-Specific Binding (NSB) wells: Add 50 µL of 10 µM unlabeled bradykinin.

    • Test Compound wells: Add 50 µL of each Fasitibant dilution.

  • Reaction Initiation:

    • To all wells, add 50 µL of the [3H]-Bradykinin working solution.

    • Initiate the binding reaction by adding 100 µL of the diluted cell membrane preparation to all wells. The final volume is 200 µL.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature on an orbital shaker.[1] This allows the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a 96-well glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[1][17]

    • Wash each well 3-4 times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[17]

  • Quantification:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the counts per minute (CPM) of the NSB wells from all other wells to determine specific binding.

    • Plot the percentage of specific binding against the log concentration of Fasitibant.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This functional assay measures the ability of Fasitibant to block the B2 receptor-mediated increase in intracellular calcium.

Causality and Rationale: Since the B2 receptor is Gαq-coupled, agonist binding leads to a rapid and measurable increase in intracellular calcium.[9] This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to Ca2+. By pre-incubating cells with Fasitibant, we can quantify its ability to inhibit the fluorescence signal produced by a subsequent challenge with bradykinin. This provides a measure of functional antagonism (IC50 or pKB). The use of an automated fluorescence plate reader like a FLIPR allows for high-throughput kinetic analysis.[9][18]

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells expressing the B2 receptor (e.g., CHO-hB2R or HEK293-hB2R) in a black-walled, clear-bottom 96-well or 384-well plate and grow overnight to form a confluent monolayer.[4]

    • On the day of the assay, aspirate the growth medium.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate buffer (e.g., HBSS with 20 mM HEPES). Probenecid may be included to prevent dye leakage from the cells.[4]

    • Add the loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.[18] This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Compound Preparation (Antagonist Plate):

    • In a separate plate, prepare serial dilutions of Fasitibant at a concentration 4-5x higher than the final desired concentration.

  • Assay Execution (using a FLIPR or similar instrument):

    • Wash the cells gently with assay buffer to remove excess dye. Leave a final volume of 100 µL in each well.

    • Place both the cell plate and the antagonist plate into the instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument adds a defined volume (e.g., 25 µL) from the antagonist plate to the cell plate. Incubate for a period (e.g., 15-30 minutes) to allow the antagonist to bind.

    • The instrument then adds a defined volume (e.g., 25 µL) of bradykinin at a concentration that elicits a submaximal response (e.g., EC80).

    • Immediately record the change in fluorescence intensity over time (e.g., for 2-3 minutes).

  • Data Analysis:

    • The response is typically measured as the peak fluorescence signal or the area under the curve after agonist addition.

    • Normalize the data, setting the response with no antagonist (agonist only) as 100% and the response with no agonist as 0%.

    • Plot the percent inhibition against the log concentration of Fasitibant.

    • Use non-linear regression to determine the IC50 value, the concentration of antagonist that inhibits the agonist response by 50%.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This in vivo assay assesses the anti-inflammatory efficacy of Fasitibant in a classic model of acute inflammation.

Causality and Rationale: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[7][19] The early phase involves the release of mediators like histamine and serotonin, while the later phase (after 1 hour) is largely driven by the production of bradykinin and prostaglandins.[19] By administering Fasitibant prior to the carrageenan challenge, we can determine its ability to reduce paw swelling, a direct measure of its anti-inflammatory activity mediated through B2 receptor blockade.[20][21]

Step-by-Step Methodology:

  • Animals:

    • Use male Wistar or Sprague-Dawley rats (200-250 g). Acclimatize animals for at least one week before the experiment.

  • Compound Administration:

    • Group animals randomly (n=6-8 per group).

    • Administer Fasitibant or vehicle control via the desired route (e.g., intra-articular injection, subcutaneous, or oral). Dosing time before the carrageenan challenge depends on the compound's expected pharmacokinetics (typically 30-60 minutes).[15][21] A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Inflammation:

    • Measure the baseline paw volume of the right hind paw for each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.[21]

  • Measurement of Edema:

    • Measure the paw volume again at several time points after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[7] The peak edema is usually observed between 3 and 5 hours.[7]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

Conclusion

Fasitibant (MEN 16132) is a well-characterized, potent, and selective non-peptide antagonist of the bradykinin B2 receptor. Its high affinity and functional potency have been demonstrated across a range of in vitro and in vivo models, establishing its utility in blocking bradykinin-mediated inflammatory and nociceptive pathways. While its journey in clinical development for osteoarthritis has been discontinued, the extensive preclinical data and the detailed methodologies used for its characterization provide a valuable resource for the scientific community. Fasitibant remains an important reference compound and a powerful pharmacological tool for elucidating the complex roles of the kallikrein-kinin system in health and disease.

References

  • BenchChem. (2025).
  • Cucchi, P., Meini, S., Bressan, A., et al. (2005). MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization. European Journal of Pharmacology, 528(1-3), 7-16. [Link]

  • Inxight Drugs. (n.d.). FASITIBANT. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Burch, R. M., & DeHaas, C. (1990). A bradykinin antagonist inhibits carrageenan edema in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 342(2), 189-193. [Link]

  • Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Retrieved from [Link]

  • Bellucci, F., Meini, S., Cucchi, P., et al. (2009). Novel effects mediated by bradykinin and pharmacological characterization of bradykinin B2 receptor antagonism in human synovial fibroblasts. British Journal of Pharmacology, 156(6), 941-950. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium Assay Kits. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Vandeput, F., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. [Link]

  • BenchChem. (2025). A Comparative Guide to Fasitibant Chloride and Other Bradykinin B2 Receptor Antagonists. BenchChem.
  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 225, pp. 115-121). Humana Press. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Vinegar, R., et al. (1976). A model for rat paw edema. II. Analyses on the effect of the antagonists. Journal of Pharmacology and Experimental Therapeutics, 198(1), 96-103. [Link]

  • Meini, S., et al. (2009). Pharmacological characterization of the bradykinin B2 receptor antagonist MEN16132 in rat in vitro bioassays. European Journal of Pharmacology, 615(1-3), 133-137. [Link]

  • Crunkhorn, P., & Meacock, S. C. (1971). Mediators of the inflammation induced by carrageenin in the rat hind paw. British Journal of Pharmacology, 42(3), 392-402. [Link]

  • ClinicalTrials.gov. (2013). Intra-articular Treatment With MEN16132 in Patients With Symptomatic Primary Osteoarthritis of the Knee. U.S. National Library of Medicine. [Link]

  • Valenti, C., Giuliani, S., Cialdai, C., et al. (2012). Fasitibant chloride, a kinin B₂ receptor antagonist, and dexamethasone interact to inhibit carrageenan-induced inflammatory arthritis in rats. British Journal of Pharmacology, 166(4), 1403-1410. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Innoprot. (n.d.). B2 Bradykinin Receptor Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocols. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Meini, S., et al. (2007). Comparative antagonist pharmacology at the native mouse bradykinin B2 receptor: radioligand binding and smooth muscle contractility studies. British Journal of Pharmacology, 151(4), 453-460. [Link]

  • Meini, S., et al. (2011). Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B 2 receptor. British Journal of Pharmacology, 162(6), 1369-1378. [Link]

  • Meini, S., et al. (2011). Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor. British Journal of Pharmacology, 162(6), 1369-1378. [Link]

Sources

Exploratory

Men 16132 binding affinity Ki human B2 receptor

MEN 16132 (Fasitibant): Binding Affinity ( Ki​ ) and Molecular Pharmacology at the Human Bradykinin B2 Receptor Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Tech...

Author: BenchChem Technical Support Team. Date: March 2026

MEN 16132 (Fasitibant): Binding Affinity ( Ki​ ) and Molecular Pharmacology at the Human Bradykinin B2 Receptor

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The kallikrein-kinin system plays a pivotal role in mediating vascular permeability, inflammatory hyperalgesia, and bronchoconstriction. At the center of this signaling cascade is the Bradykinin B2 Receptor (B2R) , a constitutively expressed G protein-coupled receptor (GPCR). MEN 16132 , also known by its generic name Fasitibant , is a highly potent, selective, non-peptide sulfonamide-containing B2R antagonist.

Unlike early-generation peptide antagonists (e.g., icatibant) which suffer from poor oral bioavailability and short half-lives, MEN 16132 was engineered to provide long-lasting, subnanomolar antagonism[1]. This whitepaper provides an in-depth technical analysis of MEN 16132’s binding affinity ( Ki​ ), the molecular determinants of its receptor interaction, and the standardized radioligand binding protocols required to validate its pharmacological profile.

Quantitative Binding Affinity ( Ki​ ) Profile

The primary metric for evaluating the potency of MEN 16132 is its inhibition constant ( Ki​ ), which represents the absolute binding affinity of the antagonist to the receptor. MEN 16132 demonstrates exceptional, subnanomolar affinity for the human B2 receptor[2].

To establish a comprehensive pharmacological profile, competition binding studies utilizing [3H] -bradykinin were performed across multiple species and tissue lines[2]. The data reveals that MEN 16132 is highly selective for B2R over the inducible B1 receptor (B1R)[1].

Table 1: Binding Affinity of MEN 16132 Across Tissues and Receptors
Receptor / Tissue SourceCell Type / Tissue pKi​ ValueCalculated Ki​ (nM)Selectivity Profile
Human B2 Receptor CHO Cells (Transfected)10.5~0.032 nMPrimary Target
Human B2 Receptor Human Lung Fibroblasts10.5~0.032 nMNative Expression
Guinea Pig B2 Receptor Cultured Colonic Myocytes10.3~0.050 nMCross-species Target
Guinea Pig B2 Receptor Ileum Smooth Muscle10.2~0.063 nMCross-species Target
Guinea Pig B2 Receptor Airway Tissue10.0~0.100 nMCross-species Target
Human B1 Receptor Various< 5.0> 10,000 nMHighly Selective for B2R

Data synthesized from competitive radioligand binding assays. Ki​ is derived from IC50​ values using the Cheng-Prusoff equation.[2]

Molecular Determinants and Signaling Pathway

The subnanomolar affinity of MEN 16132 is not coincidental; it is the result of highly optimized structure-activity relationships (SAR) targeting specific hydrophobic and aromatic residues within the B2R transmembrane (TM) domains[3].

Mutational Analysis of the Binding Pocket

Site-directed mutagenesis of the human B2 receptor has pinpointed the exact spatial requirements for MEN 16132 binding. Radioligand binding studies on 24 point-mutated receptors revealed that the following residues are absolute requirements for high-affinity interaction[2]:

  • W86A (Transmembrane Segment 2): Disrupts hydrophobic packing.

  • I110A (Transmembrane Segment 3): Alters the spatial geometry of the binding cleft.

  • W256A (Transmembrane Segment 6): Eliminates critical π−π stacking interactions with the quinoline moiety of MEN 16132.

  • Y295A / Y295F (Transmembrane Segment 7): Removes hydrogen bonding and aromatic interactions vital for anchoring the sulfonamide core.

Pathway Visualization

By locking the B2 receptor in an inactive conformation, MEN 16132 halts the downstream Gq​/11 signaling cascade, preventing the activation of Phospholipase C (PLC) and the subsequent intracellular calcium flux[4].

G BK Bradykinin (Endogenous Agonist) B2R Human B2 Receptor (hB2R) BK->B2R Activates MEN MEN 16132 (Fasitibant) MEN->B2R Competitive Inhibition (Ki ~0.032 nM) GQ Gq/11 Protein B2R->GQ PLC Phospholipase C (PLC) GQ->PLC IP3 Inositol Triphosphate (IP3) PLC->IP3 CA Intracellular Ca2+ Flux IP3->CA INFLAM Pro-inflammatory Response (Vasodilation, Edema) CA->INFLAM

Fig 1: MEN 16132 subnanomolar antagonism of the hB2R-mediated Gq/PLC/IP3 signaling pathway.

Experimental Methodology: Radioligand Binding Protocol

To ensure reproducibility and scientific integrity, determining the Ki​ of MEN 16132 requires a rigorously controlled competitive radioligand binding assay. The following protocol utilizes Chinese Hamster Ovary (CHO) cells stably expressing hB2R to isolate the receptor kinetics from endogenous confounding variables[2].

Protocol N1 1. Membrane Preparation (CHO cells expressing hB2R) N2 2. Radioligand Incubation ([³H]-Bradykinin + MEN 16132 + Inhibitors) N1->N2 N3 3. Rapid Filtration (PEI-soaked GF/B filters) N2->N3 N4 4. Liquid Scintillation Counting (Quantify Bound Radioligand) N3->N4 N5 5. Non-linear Regression (Calculate IC50 & Ki) N4->N5

Fig 2: Step-by-step radioligand binding assay workflow for determining MEN 16132 affinity.

Step-by-Step Workflow & Mechanistic Causality

Step 1: Membrane Preparation

  • Action: Harvest hB2R-CHO cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing EDTA. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Causality: EDTA chelates divalent cations, inhibiting endogenous metalloproteases. The ultracentrifugation step isolates the membrane fraction where the lipophilic GPCRs reside, removing cytosolic proteins that could interfere with binding.

Step 2: Competitive Incubation

  • Action: Incubate 50 µg of membrane protein with 0.1 nM [3H] -bradykinin and varying concentrations of MEN 16132 ( 10−12 to 10−5 M) in a final volume of 0.5 mL.

  • Crucial Additives: Include 1 mM 1,10-phenanthroline, 1 µM captopril, and 1 µM phosphoramidon[2].

  • Causality: Bradykinin is highly susceptible to enzymatic cleavage by kininases (e.g., ACE, NEP). Adding these specific protease inhibitors is a self-validating safeguard; failure to inhibit these enzymes results in radioligand degradation, artificially lowering the apparent Bmax​ and skewing the calculated Ki​ .

Step 3: Rapid Filtration

  • Action: Terminate the reaction after 90 minutes at 25°C by rapid vacuum filtration through Whatman GF/B glass fiber filters. Pre-soak the filters in 0.1% polyethylenimine (PEI) for 1 hour prior to use. Wash three times with 3 mL of ice-cold buffer.

  • Causality: MEN 16132 contains a trimethylammonium moiety, making it highly basic. Glass fiber filters carry a net negative charge that can non-specifically bind the drug or the radioligand. PEI pre-soaking neutralizes the filter charge, reducing non-specific binding (NSB) to <10% of total binding, thereby ensuring a high signal-to-noise ratio.

Step 4: Quantification and Data Analysis

  • Action: Extract filters into scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Action: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​

  • Causality: The Cheng-Prusoff conversion is mandatory for trustworthiness. It normalizes the empirical IC50​ against the specific radioligand concentration ( [L] ) and its dissociation constant ( Kd​ ), yielding an absolute affinity constant ( Ki​ ) that allows for direct comparison across different independent studies.

Functional Antagonism

While Ki​ measures thermodynamic binding affinity, a true antagonist must also demonstrate functional blockade. In functional in vitro assays, MEN 16132 potently inhibits bradykinin-induced inositol phosphate (IP) accumulation. In CHO cells expressing hB2R, MEN 16132 yielded a functional pKB​ of 10.3[2], perfectly mirroring its binding affinity ( pKi​ 10.5). Furthermore, MEN 16132 acts as a surmountable antagonist at the human B2 receptor, meaning its blockade can be overcome by sufficiently high concentrations of the agonist, characteristic of true competitive antagonism[5].

Sources

Foundational

An In-depth Technical Guide to MEN 16132 (Fasitibant Chloride Hydrochloride)

This guide provides a comprehensive technical overview of MEN 16132, also known as Fasitibant chloride hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of MEN 16132, also known as Fasitibant chloride hydrochloride. It is intended for researchers, scientists, and drug development professionals. This document clarifies the molecule's true mechanism of action, details its pharmacological properties, and provides validated experimental protocols for its characterization.

Introduction and Clarification

MEN 16132, identified by the CAS number 869880-33-1, is a potent, selective, and long-acting non-peptide antagonist of the bradykinin B2 (BK2) receptor.[] It is crucial to note that MEN 16132 is not a PI3K inhibitor, a common point of confusion. Its therapeutic potential has been primarily investigated in inflammatory conditions such as osteoarthritis, owing to its ability to counteract the pro-inflammatory and pain-sensitizing effects of bradykinin.[][2]

Core Molecular and Chemical Properties

The compound is chemically designated as Fasitibant chloride hydrochloride.[] Its molecular properties are summarized below.

IdentifierValueSource(s)
Compound Name MEN 16132, Fasitibant chloride hydrochloride[][2]
CAS Number 869880-33-1[]
Molecular Formula C36H50Cl4N6O6S[]
Molecular Weight 836.71 g/mol [][3]
Mechanism of Action Bradykinin B2 (BK2) Receptor Antagonist[]

Mechanism of Action: Targeting the Bradykinin B2 Receptor

The bradykinin system is a key mediator of inflammation and pain.[4] Bradykinin, an inflammatory peptide, exerts its effects by activating two G-protein coupled receptors: B1 and B2.[5] The B2 receptor is constitutively expressed in various tissues and its activation leads to a signaling cascade that results in vasodilation, increased vascular permeability, and the sensation of pain.[4][5]

MEN 16132 functions by competitively binding to the bradykinin B2 receptor, thereby preventing the binding of endogenous bradykinin and inhibiting its downstream signaling pathways. This antagonistic action mitigates the inflammatory response and associated pain.[4]

MEN16132_MoA cluster_membrane Cell Membrane B2R Bradykinin B2 Receptor (GPCR) Gq Gq Protein Activation B2R->Gq PLC Phospholipase C (PLC) IP3_DAG IP3 & DAG Production PLC->IP3_DAG Cleaves PIP2 Bradykinin Bradykinin (Agonist) Bradykinin->B2R Binds & Activates MEN16132 MEN 16132 (Antagonist) MEN16132->B2R Binds & Blocks Gq->PLC Activates Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Inflammatory Response (Pain, Edema, Vasodilation) Ca_PKC->Response

Caption: Signaling pathway of the Bradykinin B2 receptor and inhibition by MEN 16132.

Pharmacological Characterization: In Vitro and In Vivo Methodologies

The pharmacological profile of a bradykinin B2 receptor antagonist like MEN 16132 is established through a series of in vitro and in vivo assays designed to determine its affinity, potency, and efficacy.

In Vitro Characterization: Radioligand Binding and Functional Assays

1. Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for its target receptor.[6] It involves competing the test compound (MEN 16132) with a radiolabeled ligand (e.g., [3H]-Bradykinin) for binding to membranes prepared from cells or tissues expressing the B2 receptor.[5][7]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize tissues (e.g., mouse ileum) or cells expressing the B2 receptor in a cold lysis buffer and pellet the membranes by centrifugation.[8] Resuspend the pellet in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • A fixed concentration of radiolabeled bradykinin (e.g., [3H]-Bradykinin).[5]

    • Serially diluted MEN 16132 or vehicle control.

    • The prepared cell/tissue membranes.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specific binding.[5]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of MEN 16132 to determine the IC50 (the concentration that inhibits 50% of radioligand binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis node1 Prepare B2 Receptor-expressing Cell/Tissue Membranes node3 Incubate Membranes with [3H]-Bradykinin & MEN 16132 node1->node3 node2 Serially Dilute MEN 16132 node2->node3 node4 Separate Bound & Free Ligand via Rapid Filtration node3->node4 node5 Quantify Radioactivity (Scintillation Counting) node4->node5 node6 Calculate IC50 and Ki (Binding Affinity) node5->node6

Caption: Workflow for a competitive radioligand binding assay.

2. Functional Assay: Smooth Muscle Contractility

This assay measures the functional potency (pA2) of an antagonist by assessing its ability to inhibit the physiological response induced by an agonist.[9] Bradykinin is known to cause contraction of smooth muscle tissues like the ileum.[9]

Experimental Protocol: Isolated Guinea Pig Ileum Contraction Assay

  • Tissue Preparation: Isolate a segment of the guinea pig ileum and suspend it in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C.[9]

  • Equilibration: Allow the tissue to equilibrate under a constant resting tension.

  • Antagonist Incubation: Add varying concentrations of MEN 16132 or vehicle to the organ baths and incubate for a set period (e.g., 60 minutes).[9]

  • Agonist Challenge: Generate a cumulative concentration-response curve by adding increasing concentrations of bradykinin and measuring the resulting muscle contraction using an isometric force transducer.

  • Data Analysis: Compare the bradykinin concentration-response curves in the absence and presence of MEN 16132. The rightward shift in the curve caused by the antagonist is used to calculate the pA2 value, a measure of its potency.[9]

In Vivo Evaluation: Models of Inflammation and Pain

The anti-inflammatory and analgesic effects of MEN 16132 have been demonstrated in various preclinical models. A common model is carrageenan-induced inflammation in the rat knee joint, which mimics aspects of arthritis.

Experimental Protocol: Carrageenan-Induced Arthritis in Rats

  • Animal Model: Use male Wistar rats.

  • Drug Administration: Administer MEN 16132 or a vehicle control via intra-articular injection into the knee joint.

  • Induction of Inflammation: After a short period, induce inflammation by injecting carrageenan into the same knee joint.

  • Assessment of Efficacy: Evaluate the effects of MEN 16132 on:

    • Pain/Incapacitation: Measured by assessing the weight-bearing distribution of the hind paws.

    • Edema (Swelling): Measured by the change in joint diameter.

    • Neutrophil Infiltration: Quantified by measuring myeloperoxidase (MPO) activity in the synovial tissue.

  • Data Analysis: Compare the outcomes in the MEN 16132-treated group to the vehicle-treated group to determine the in vivo efficacy of the compound.

Preclinical and Clinical Development

Preclinical studies have consistently shown that MEN 16132 effectively reduces pain and inflammation in animal models of arthritis. These promising results led to the investigation of MEN 16132 in clinical trials for the treatment of pain associated with knee osteoarthritis.[2] A dose-finding study was conducted to evaluate the safety and efficacy of intra-articular injections of MEN 16132.[2]

Conclusion

MEN 16132 (Fasitibant chloride hydrochloride) is a well-characterized, potent, and selective non-peptide bradykinin B2 receptor antagonist. Its mechanism of action is centered on blocking the pro-inflammatory and algesic effects of bradykinin. Its pharmacological profile has been thoroughly investigated using a suite of in vitro and in vivo assays, which have demonstrated its high affinity, potency, and efficacy in relevant disease models. This technical guide provides a foundational understanding of MEN 16132 for researchers and drug development professionals, clarifying its molecular identity and detailing the methodologies for its scientific evaluation.

References

  • FASITIBANT CHLORIDE HYDROCHLORIDE - Inxight Drugs. [Link]

  • FASITIBANT CHLORIDE HYDROCHLORIDE - gsrs. [Link]

  • FASITIBANT CHLORIDE - precisionFDA. [Link]

  • Comparative antagonist pharmacology at the native mouse bradykinin B2 receptor: radioligand binding and smooth muscle contractility studies - PMC. [Link]

  • Comparative antagonist pharmacology at the native mouse bradykinin B2 receptor: radioligand binding and smooth muscle contractility studies - PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocols - Gifford Bioscience. [Link]

  • Radioligand Binding Assay - Creative Bioarray. [Link]

  • Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle - PubMed. [Link]

  • Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle - SciSpace. [Link]

  • Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC. [Link]

  • Cell Contraction Assay. [Link]

  • Mechanism of Smooth Muscle Contraction and Relaxation Mediated by Kinin Receptor. [Link]

  • Anti-inflammatory synergy of MEN16132, a kinin B2 receptor antagonist, and dexamethasone in carrageenan-induced knee joint arthritis in rats - PMC. [Link]

  • Anti-inflammatory synergy of MEN16132, a kinin B(2) receptor antagonist, and dexamethasone in carrageenan-induced knee joint arthritis in rats - PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Formulation Protocol for MEN16132 (Fasitibant Chloride) in DMSO and Aqueous Systems

Executive Summary MEN16132 (commonly known as Fasitibant chloride) is a highly potent, selective, long-lasting non-peptide antagonist of the bradykinin B2 receptor (B2R)[1]. It is extensively utilized in preclinical mode...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

MEN16132 (commonly known as Fasitibant chloride) is a highly potent, selective, long-lasting non-peptide antagonist of the bradykinin B2 receptor (B2R)[1]. It is extensively utilized in preclinical models of osteoarthritis, rheumatoid arthritis, and airway inflammation. Due to its complex molecular architecture—which combines highly hydrophobic regions (a quinoline ring and a dichlorophenyl moiety) with a polar quaternary ammonium group—MEN16132 exhibits challenging solubility dynamics.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. This document provides a self-validating, mechanistically grounded protocol for preparing stable master stocks in dimethyl sulfoxide (DMSO) and transitioning them into aqueous working solutions without inducing compound precipitation.

Physicochemical Profiling of MEN16132

Before initiating any formulation, it is critical to understand the physicochemical parameters that dictate the compound's behavior in solution [2].

PropertyValueImplication for Formulation
Chemical Name Fasitibant chloride hydrochlorideSalt form improves baseline solubility compared to the free base.
Molecular Weight 800.2 g/mol (HCl salt)Critical: Must use 800.2 g/mol for molarity calculations, not the free base MW (763.28 g/mol ).
Formula C₃₆H₄₉Cl₃N₆O₆SHigh halogen and sulfur content increases hydrophobicity.
Primary Solvent Anhydrous DMSOAchieves >10 mM solubility; requires anhydrous conditions to prevent micro-precipitation.
Aqueous Solubility Low / PoorRequires step-wise dilution or carrier proteins (e.g., BSA) for physiological assays.
Storage (Solid) -20°C (Dessicated)Highly susceptible to moisture condensation upon removal from the freezer.

Mechanistic Context: Bradykinin B2 Receptor Inhibition

Understanding the downstream effects of MEN16132 is essential for designing appropriate downstream functional assays (e.g., calcium flux or IP3 accumulation assays). Bradykinin binds to the B2R, a Gαq-coupled G-protein coupled receptor (GPCR). This activation stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers intracellular calcium release, driving inflammatory cytokine production (IL-6, IL-8) [3]. MEN16132 acts as a competitive antagonist, halting this cascade at the receptor level.

B2R_Pathway BK Bradykinin (Agonist) B2R B2 Receptor (GPCR) BK->B2R Activates MEN MEN16132 (Antagonist) MEN->B2R Competitively Blocks Gq Gαq Protein B2R->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 & DAG Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers Inflammation Pain & Inflammation (IL-6/8) Ca->Inflammation Induces

Diagram 1: Bradykinin B2 Receptor signaling cascade and the inhibitory node of MEN16132.

Solvent Dynamics: The Causality of Solubility

Why DMSO? MEN16132 possesses a large topological polar surface area (approx. 153 Ų) alongside bulky lipophilic groups. Purely aqueous buffers at physiological pH (7.4) cannot sufficiently disrupt the compound's crystal lattice. Anhydrous DMSO acts as a universal aprotic solvent, fully solvating both the polar quaternary amine and the hydrophobic quinoline rings.

The Aqueous Dilution Challenge: When transitioning from a DMSO master stock to an aqueous buffer (like HBSS or PBS), researchers frequently encounter "crashing out" (micro-precipitation). This occurs when the local concentration of the aqueous buffer exceeds the solvation capacity of the residual DMSO before the compound can disperse. Field-proven insights dictate that aqueous dilution must be performed dropwise under high-shear mixing to prevent localized supersaturation.

Protocol 1: Master Stock Preparation in DMSO (10 mM)

This protocol is designed as a self-validating system. Each step includes a verification checkpoint to ensure the integrity of the final solution.

Materials Required:

  • MEN16132 (Fasitibant chloride hydrochloride) powder

  • Anhydrous DMSO (≥99.9% purity, stored under inert gas)

  • Calibrated analytical balance (0.01 mg readability)

  • Amber microcentrifuge tubes (MEN16132 is light-sensitive over prolonged periods)

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the MEN16132 vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, which will degrade the compound and introduce weighing errors.

  • Precise Weighing: Weigh exactly 8.00 mg of MEN16132 into a sterile amber tube.

    • Calculation: 8.00 mg / 800.2 g/mol = 10 µmol.

  • Solubilization: Add exactly 1.0 mL of room-temperature anhydrous DMSO to the 8.00 mg of powder to achieve a 10 mM master stock.

  • Agitation: Vortex the solution gently for 60 seconds. If particles remain, sonicate in a room-temperature water bath for 2–5 minutes.

    • Self-Validation Checkpoint: Hold the tube against a bright light source. The solution must be completely transparent with zero particulate scattering (Tyndall effect). If cloudy, do not proceed; continue sonication.

  • Aliquoting: Divide the 10 mM stock into 20 µL to 50 µL single-use aliquots in amber tubes. Store immediately at -80°C (preferred) or -20°C.

    • Causality: Repeated freeze-thaw cycles in DMSO lead to the absorption of atmospheric water, causing gradual precipitation and degradation of the active pharmaceutical ingredient.

Protocol 2: Aqueous Working Solution Formulation

To evaluate MEN16132 in cell-based assays (e.g., synovial fibroblasts), the DMSO concentration must be reduced to biologically inert levels (typically ≤0.1% v/v) to prevent solvent-induced cytotoxicity [2].

Step-by-Step Methodology:

  • Pre-warming: Thaw a single 10 mM DMSO aliquot at room temperature. Pre-warm your target aqueous assay buffer (e.g., HBSS or culture media) to 37°C.

    • Causality: Cold aqueous buffers drastically reduce the kinetic solubility threshold, causing immediate precipitation upon contact with the DMSO stock.

  • Intermediate Dilution (Optional but Recommended): If your final target concentration is very low (e.g., 10 nM), first create a 100 µM intermediate stock by diluting the 10 mM stock 1:100 in DMSO.

  • High-Shear Dispersion: Place the tube containing your pre-warmed aqueous buffer on a vortex mixer set to medium speed.

  • Dropwise Addition: While the buffer is actively swirling, add the required volume of the MEN16132 DMSO stock dropwise directly into the center of the liquid vortex (avoiding the plastic walls).

    • Self-Validation Checkpoint: Observe the solution immediately after addition. It should remain crystal clear. A milky or opalescent appearance indicates micro-precipitation.

Workflow Weigh 1. Thermal Equilibration & Precise Weighing DMSO 2. Add Anhydrous DMSO (Master Stock 10 mM) Weigh->DMSO Sonicate 3. Vortex / Sonicate (Check for transparency) DMSO->Sonicate Aliquot 4. Aliquot & Store (-80°C, Amber Vials) Sonicate->Aliquot Aqueous 5. Aqueous Dilution (Pre-warmed buffer, dropwise) Aliquot->Aqueous QC 6. QC Validation (Assess for micro-precipitation) Aqueous->QC

Diagram 2: Standardized workflow for the preparation and formulation of MEN16132.

Quality Control & Troubleshooting

Even with strict adherence to protocols, environmental variables can impact solubility. Use the following diagnostic matrix to resolve common formulation failures.

Observed IssueProbable CausalityCorrective Action
Powder clumps upon DMSO addition Moisture contamination in the powder or the use of non-anhydrous, degraded DMSO.Ensure powder is fully equilibrated to RT before opening. Use fresh, sealed anhydrous DMSO.
Milky appearance in aqueous buffer Localized supersaturation due to rapid addition or cold buffer temperatures.Pre-warm buffer to 37°C. Add DMSO stock dropwise while actively vortexing the buffer.
Inconsistent assay results (High variance) Micro-precipitation causing variable effective concentrations of the drug in solution.Add a carrier protein (e.g., 0.1% BSA) to the aqueous buffer prior to adding the drug to stabilize the hydrophobic moieties.
Loss of potency over time Repeated freeze-thaw cycles of the master stock.Discard the current stock. Strictly adhere to single-use aliquoting for future preparations.

References

  • Fattori D, Rossi C, Fincham CI, et al. "Design and synthesis of novel sulfonamide-containing bradykinin hB2 receptor antagonists. 2. Synthesis and structure-activity relationships of alpha,alpha-cycloalkylglycine sulfonamides." Journal of Medicinal Chemistry, 2007. URL:[Link]

Application

Application Note: Optimization of MEN 16132 (Fasitibant) Dosage in the Carrageenan-Induced Rat Arthritis Model

Executive Summary & Scientific Rationale The carrageenan-induced arthritis model is a cornerstone in preclinical pharmacology for evaluating acute inflammatory responses and hyperalgesia. Intra-articular injection of λ-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The carrageenan-induced arthritis model is a cornerstone in preclinical pharmacology for evaluating acute inflammatory responses and hyperalgesia. Intra-articular injection of λ-carrageenan triggers a rapid, localized inflammatory cascade heavily mediated by the Kallikrein-Kinin System (KKS). MEN 16132 (Fasitibant chloride) is a highly potent, selective, non-peptide sulfonamide-containing bradykinin B2 receptor (B2R) antagonist. Unlike first-generation peptide antagonists (e.g., Icatibant), MEN 16132 offers sustained in vivo efficacy and high-affinity competitive inhibition, making it an ideal candidate for probing B2R-dependent joint pain, oedema, and neutrophil infiltration .

This technical guide provides researchers with a self-validating, step-by-step protocol for dosing MEN 16132 in the rat carrageenan-induced arthritis model, emphasizing the mechanistic causality behind experimental timing, dosage selection, and synergistic applications with glucocorticoids.

Mechanistic Grounding: The Kallikrein-Kinin Axis in Acute Joint Inflammation

To design a robust experiment, one must understand the exact temporal and spatial dynamics of the target pathway. When λ-carrageenan (a sulfated polysaccharide) is injected into the synovial cavity, its negatively charged surface acts as a catalyst for the contact activation of the intrinsic coagulation pathway.

This surface activation converts local prekallikrein into active tissue/plasma kallikrein. Kallikrein subsequently cleaves high-molecular-weight (HMW) kininogen to release Bradykinin (BK) . Bradykinin binds to the constitutively expressed B2 receptors on synoviocytes and endothelial cells, triggering Gαq-coupled signaling. This leads to Phospholipase C (PLC) activation, intracellular calcium mobilization, and the downstream release of pro-inflammatory mediators including Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and the chemokine GRO/CINC-1, which drives massive neutrophil recruitment .

MEN 16132 exerts its effect by competitively occupying the B2R binding pocket, thereby severing the signal transduction between carrageenan-induced BK release and the downstream inflammatory effectors .

G Carrageenan λ-Carrageenan (Intra-articular Injection) Prekallikrein Prekallikrein Carrageenan->Prekallikrein Contact Activation Kallikrein Tissue/Plasma Kallikrein Prekallikrein->Kallikrein Cleavage Kininogen HMW Kininogen Kallikrein->Kininogen Bradykinin Bradykinin (BK) Kininogen->Bradykinin Cleaved by Kallikrein B2R Bradykinin B2 Receptor (B2R) (Synoviocytes & Endothelium) Bradykinin->B2R Binds & Activates Gq Gαq Protein Activation B2R->Gq Signal Transduction MEN16132 MEN 16132 (Fasitibant) [B2R Antagonist] MEN16132->B2R Competitive Inhibition PLC Phospholipase C (PLC) & Ca2+ Gq->PLC Inflammation PGE2, IL-6, Neutrophil Infiltration (Joint Pain & Oedema) PLC->Inflammation Downstream Effectors

Figure 1: MEN 16132 mechanism in the carrageenan-induced Kallikrein-Kinin pathway.

Quantitative Efficacy & Dosage Profiling

Selecting the correct dosage of MEN 16132 is critical. The compound exhibits a dose-dependent reduction in knee oedema, joint incapacitation (pain), and myeloperoxidase (MPO) activity. Notably, MEN 16132 reaches a maximal inhibitory plateau at approximately 50-60% efficacy when used as a monotherapy.

The Synergistic Rationale: Glucocorticoids like Dexamethasone inhibit PLA2 and COX pathways but fail to prevent the contact activation of prekallikrein by carrageenan. Therefore, bradykinin is still produced and continues to drive inflammation via B2R. By co-administering MEN 16132 (to block the steroid-resistant BK signaling) and Dexamethasone (to block parallel cytokine/prostaglandin pathways), researchers can achieve near-total abolition of the arthritic response .

Table 1: Dose-Response and Synergistic Efficacy Profile
Treatment GroupDose (µ g/knee )TimingOedema Inhibition (%)Joint Pain Inhibition (%)Synovial MPO Inhibition (%)
MEN 16132 (Low) 10-30 min~20%~15%~25%
MEN 16132 (Optimal) 100-30 min56.2 ± 4.3%40–45%~60%
Dexamethasone 100-30 min52.4 ± 2.5%~50%~50%
MEN 16132 + Dexa 100 + 100-30 min> 90% (Synergistic) > 90% (Synergistic) > 85% (Synergistic)

(Data synthesized from standardized 6-hour post-induction endpoints. Vehicle control baseline = 0% inhibition).

Experimental Protocol: Carrageenan-Induced Knee Joint Arthritis

To ensure a self-validating system, this protocol includes a strict timeline. The -30 minute pre-treatment window is non-negotiable; MEN 16132 must equilibrate within the synovial fluid and occupy the B2 receptors before carrageenan triggers the massive, rapid burst of bradykinin.

Workflow Prep Step 1 Acclimatization (Wistar Rats) Anesthesia Step 2 Anesthesia (Pentobarbital) Prep->Anesthesia PreTreat Step 3 T = -30 min i.a. MEN 16132 Anesthesia->PreTreat Induction Step 4 T = 0 min i.a. λ-Carrageenan PreTreat->Induction Incubation Step 5 T = 0 to 6 hrs In Vivo Incubation Induction->Incubation Assessment Step 6 T = 6 hrs Assess Oedema & Pain Incubation->Assessment

Figure 2: Experimental workflow for MEN 16132 dosing in the carrageenan-induced arthritis model.

Step-by-Step Methodology

4.1 Reagent Preparation

  • MEN 16132 Solution: Dissolve MEN 16132 (Fasitibant chloride) in a vehicle of sterile isotonic saline (0.9% NaCl) containing 1% DMSO to ensure complete solubility. Prepare a working concentration such that the desired dose (e.g., 100 µg) is delivered in a 25 µL volume.

  • Carrageenan Suspension: Prepare a 1% (w/v) suspension of λ-carrageenan in sterile saline. Stir continuously at room temperature for 2 hours prior to injection to ensure a homogenous, injectable suspension.

  • Control Vehicles: Prepare identical saline/1% DMSO solutions lacking the active compounds to serve as negative controls.

4.2 Animal Preparation & Anesthesia

  • Utilize male Wistar rats weighing between 250–300 g. Acclimatize the animals to the testing environment for at least 7 days to minimize stress-induced endogenous cortisol release, which can artificially suppress baseline inflammation.

  • Induce anesthesia using sodium pentobarbital (50 mg/kg, i.p.). Ensure deep anesthesia (loss of pedal reflex) before proceeding to joint injections.

4.3 Pre-Treatment Administration (T = -30 min)

  • Shave and disinfect the right hind knee joint using 70% ethanol and povidone-iodine.

  • Using a 27-gauge needle attached to a Hamilton syringe, inject 25 µL of the MEN 16132 solution (or vehicle for the control group) directly into the intra-articular (i.a.) space of the right knee.

  • Causality Check: Flex the knee gently 3-4 times post-injection to ensure even distribution of the antagonist across the synovial membrane.

4.4 Arthritis Induction (T = 0 min)

  • Exactly 30 minutes post-treatment, inject 25 µL of the 1% λ-carrageenan suspension into the same right knee joint using a fresh 27-gauge needle.

  • Return the animals to their home cages (placed on a heated pad) to recover from anesthesia.

4.5 Downstream Assessments (T = 6 hours)

  • Incapacitation (Joint Pain): Use a static weight-bearing incapacitance tester. Measure the distribution of weight between the inflamed right hind limb and the healthy left hind limb. A reduction in the weight borne by the right leg indicates hyperalgesia.

  • Knee Joint Oedema: Euthanize the animals. Use a digital precision caliper to measure the mediolateral diameter of both the right (injected) and left (naive) knee joints. Calculate oedema as the difference in diameter (Δ mm).

  • MPO Activity (Neutrophil Infiltration): Dissect the synovial tissue, homogenize in hexadecyltrimethylammonium bromide (HTAB) buffer, and measure MPO activity spectrophotometrically at 450 nm using o-dianisidine as a substrate.

Expert Insights & Troubleshooting

  • Addressing Incomplete Blockade: If MEN 16132 monotherapy yields less than 40% inhibition of oedema, verify the injection depth. Subcutaneous (rather than intra-articular) injection will drastically reduce local bioavailability at the B2R sites on the synoviocytes.

  • Vehicle Interference: Ensure the DMSO concentration does not exceed 1% in the final injection volume. Higher concentrations of DMSO possess intrinsic anti-inflammatory properties that will confound the self-validating control groups, leading to artificially low baseline inflammation in the vehicle + carrageenan cohort.

  • Receptor Subtype Selectivity: MEN 16132 is highly selective for the B2 receptor. However, chronic inflammation models (lasting >24 hours) often feature the upregulation of the inducible Bradykinin B1 receptor (B1R). If extending the timeline past 6 hours, researchers should account for B1R-mediated compensatory inflammation, which MEN 16132 will not block.

References

  • Title: Anti-inflammatory synergy of MEN16132, a kinin B(2) receptor antagonist, and dexamethasone in carrageenan-induced knee joint arthritis in rats. Source: British Journal of Pharmacology (2011) URL: [Link]

  • Title: Function and structure of bradykinin receptor 2 for drug discovery. Source: Signal Transduction and Targeted Therapy (2022) URL: [Link]

  • Title: MEN16132, a Novel Potent and Selective Nonpeptide Antagonist for the Human Bradykinin B2 Receptor. Source: European Journal of Pharmacology (2005) URL: [Link]

  • Title: Fasitibant Chloride, a Kinin B₂ Receptor Antagonist, and Dexamethasone Interact to Inhibit Carrageenan-Induced Inflammatory Arthritis in Rats. Source: British Journal of Pharmacology (2012) URL: [Link]

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection and Quantification of MEN 16132 in Plasma

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Methodology: LC-MS/MS (High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Methodology: LC-MS/MS (High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry).

Introduction & Pharmacological Context

MEN 16132 (Fasitibant chloride hydrochloride) is a highly potent, selective, and long-lasting non-peptide antagonist of the human bradykinin B2 (BK2) receptor[1]. Originally developed for the topical treatment of airway diseases and the management of osteoarthritis[1][2], MEN 16132 exhibits subnanomolar affinity for the BK2 receptor (pKi ~10.5)[3].

Because of its extraordinary potency, therapeutic and preclinical investigations often involve administering MEN 16132 at very low doses (e.g., 10–300 nmol/kg)[2][4]. Consequently, traditional HPLC-UV methods—while suitable for assessing the chemical purity of the compound at 215 nm[5]—lack the sensitivity required for trace-level pharmacokinetic (PK) profiling in biological matrices.

This application note details a self-validating, highly sensitive HPLC-MS/MS methodology designed to quantify MEN 16132 in plasma. The protocol leverages the compound's permanently charged quaternary ammonium moiety to achieve exceptional ionization efficiency in positive electrospray ionization (ESI+) mode.

BK2R_Pathway BK Bradykinin (BK) BK2R Bradykinin B2 Receptor (GPCR) BK->BK2R Agonist Binding MEN MEN 16132 (Fasitibant) MEN->BK2R Competitive Antagonism Gq Gq Protein Activation BK2R->Gq PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Response Inflammation, Edema, & Hyperalgesia Ca->Response

Figure 1: Mechanism of MEN 16132 antagonism on the Bradykinin B2 Receptor signaling pathway.

Physicochemical Properties of MEN 16132

Understanding the structural features of MEN 16132 is critical for rational method development. The molecule contains a bulky, lipophilic 2,4-dichlorophenylsulfonamide-quinoline core linked to a highly polar N,N,N-trimethyl-5-oxopentan-1-aminium group[]. This amphiphilic nature dictates the choices for stock solvent (DMSO) and sample extraction techniques.

ParameterValue / Description
Compound Name MEN 16132 (Fasitibant chloride hydrochloride)[]
Molecular Formula C36H50Cl4N6O6S[7]
Molecular Weight 836.7 g/mol [7]
Target Bradykinin B2 Receptor (BK2R)[1]
Solubility Soluble in DMSO (Poorly soluble in pure aqueous buffers)[]
Ionization State Contains a permanently charged quaternary ammonium cation

Analytical Methodology: HPLC-MS/MS

Reagents and Materials
  • Reference Standard: MEN 16132 (Purity 98%)[].

  • Internal Standard (IS): A stable isotope-labeled analogue of MEN 16132 (e.g., MEN 16132-d9) or a structural analogue with similar retention behavior.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water ( H2​O ).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Matrix: Blank human or preclinical plasma (K2EDTA anticoagulant).

Expert Insight: Causality in Sample Preparation

Because MEN 16132 is highly protein-bound in plasma, a simple "dilute and shoot" approach will result in severe matrix effects and rapid column degradation. Protein Precipitation (PPT) using acidified acetonitrile is the optimal choice. The addition of 0.1% formic acid to the organic crash solvent serves a dual purpose:

  • It disrupts the ionic interactions between the drug's quaternary ammonium group and plasma proteins.

  • It ensures the analyte remains fully protonated/ionized, maximizing recovery and downstream MS sensitivity.

Step-by-Step Plasma Extraction Protocol
  • Stock Preparation: Dissolve MEN 16132 powder in 100% DMSO to yield a 1.0 mg/mL primary stock[]. Store at -20°C.

  • Working Solutions: Dilute the primary stock in 50:50 MeOH: H2​O to prepare a calibration curve ranging from 0.1 ng/mL to 100 ng/mL.

  • Aliquot Matrix: Transfer 50 µL of plasma (blank, calibration standards, or unknown samples) into a 1.5 mL low-bind microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid and the Internal Standard (e.g., 10 ng/mL).

  • Vortex Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Dilution (Critical Step): Transfer 100 µL of the clear supernatant to an HPLC autosampler vial and mix with 100 µL of LC-MS grade Water.

    • Scientist's Note: Diluting the highly organic extract with water prevents "solvent breakthrough" (peak distortion of early eluting compounds) when injecting onto a reversed-phase column.

HPLC_Workflow Plasma Plasma Sample (50 µL) IS Add Internal Standard (IS) Plasma->IS PPT Protein Precipitation (Acetonitrile + 0.1% FA) IS->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Transfer Supernatant Transfer & Aqueous Dilution Centrifuge->Transfer HPLC HPLC Separation (C18 Column) Transfer->HPLC MS MS/MS Detection (ESI+, MRM Mode) HPLC->MS

Figure 2: Step-by-step HPLC-MS/MS sample preparation and analysis workflow for plasma.

HPLC Chromatographic Conditions

To resolve MEN 16132 from endogenous plasma phospholipids, a sub-2-micron reversed-phase column is utilized.

  • Column: Zorbax Eclipse Plus C18 (50 × 2.1 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
0.5 90 10
2.5 5 95
3.5 5 95
3.6 90 10

| 5.0 | 90 | 10 (Re-equilibration) |

Mass Spectrometry (MS/MS) Parameters

Given the quaternary ammonium cation, MEN 16132 is detected in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: The parent ion corresponds to the positively charged molecular cation (excluding the chloride counterions). Direct infusion tuning must be performed to identify the most abundant product ions (typically resulting from the cleavage of the piperazine linker or the sulfonamide bond).

Method Validation Criteria

To ensure the protocol acts as a self-validating system, it must be evaluated against standard FDA/EMA bioanalytical guidelines. The table below summarizes the target acceptance criteria for the quantification of MEN 16132.

Validation ParameterAcceptance CriteriaScientific Rationale
Linearity R2≥0.99 (0.1 – 100 ng/mL)Ensures proportional detector response across the expected PK concentration range.
Lower Limit of Quantification (LLOQ) Signal-to-Noise (S/N) 10Confirms the method can reliably detect trace levels of MEN 16132 during the terminal elimination phase.
Intra/Inter-day Precision CV 15% (20% at LLOQ)Validates the reproducibility of the protein precipitation and HPLC injection steps.
Accuracy 85% – 115% of nominal concentrationEnsures the method is free from systematic bias.
Matrix Effect IS-normalized Matrix Factor: 0.85 – 1.15Confirms that co-eluting plasma phospholipids do not significantly suppress or enhance the ESI+ ionization of MEN 16132.

Sources

Application

Application Note: Optimizing Incubation Times for MEN16132 in Bradykinin B2 Receptor Calcium Mobilization Assays

Overview & Objective MEN16132 (Fasitibant chloride) is a highly potent, selective, and long-lasting non-peptide antagonist of the human bradykinin B2 receptor (B2R)[1]. In preclinical drug development, intracellular calc...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Objective

MEN16132 (Fasitibant chloride) is a highly potent, selective, and long-lasting non-peptide antagonist of the human bradykinin B2 receptor (B2R)[1]. In preclinical drug development, intracellular calcium mobilization assays are the gold standard for quantifying the functional antagonism of GPCRs like B2R. However, the accuracy of these assays relies heavily on the kinetic equilibration of the antagonist.

This application note provides a comprehensive, self-validating protocol for evaluating MEN16132 in fluorescent calcium assays (e.g., Fluo-4 AM, Fluo-8 AM). We detail the mechanistic causality behind the optimal 15 to 30-minute pre-incubation window , ensuring robust data acquisition while preventing assay artifacts such as dye leakage or receptor internalization.

Mechanistic Causality: The B2R Signaling Axis

The bradykinin B2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq protein[2]. Upon activation by its endogenous agonist, bradykinin (BK), the Gαq subunit dissociates and activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3)[3]. IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering a rapid, transient release of intracellular calcium ( Ca2+ )[2].

MEN16132 acts as a competitive antagonist, occupying the orthosteric binding site of the B2R and effectively quenching this downstream signaling cascade[1].

Pathway MEN MEN16132 (Antagonist) B2R Bradykinin B2 Receptor (GPCR) MEN->B2R Competitive Inhibition BK Bradykinin (Agonist) BK->B2R Activation Gq Gαq Protein B2R->Gq Couples PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 ER Endoplasmic Reticulum (IP3R) IP3->ER Binds Ca2 Ca2+ Mobilization ER->Ca2 Releases

Fig 1. Bradykinin B2 Receptor Gq-signaling pathway and competitive inhibition by MEN16132.

Optimizing MEN16132 Incubation Times: The Kinetic Rationale

To accurately determine the half-maximal inhibitory concentration ( IC50​ ) of MEN16132, the antagonist must reach thermodynamic equilibrium with the B2 receptor prior to agonist challenge.

Empirical pharmacological data dictates that a 15 to 30-minute pre-incubation is the optimal efficiency window for MEN16132[4].

  • Under-incubation (< 15 min): Fails to achieve full receptor occupancy, artificially inflating the IC50​ value and underestimating the compound's true potency.

  • Optimal Window (15–30 min): Reaches steady-state equilibrium. Studies in human synovial fibroblasts and chondrocytes demonstrate that pre-incubating MEN16132 for 15 minutes yields overlapping antagonist potencies (pKi ~10.5) compared to a 60-minute incubation[4]. Similarly, a 30-minute incubation is standard for recombinant HEK293-B2R models.

  • Over-incubation (> 60 min): While MEN16132 is chemically stable, prolonged incubation in live-cell fluorescent assays increases the risk of baseline drift. Extended times at room temperature or 37°C allow cellular ABC transporters to actively pump the calcium-sensitive dye out of the cytoplasm, degrading the signal-to-noise ratio.

Quantitative Data Summary

The following table summarizes the validated incubation times and resulting potencies of MEN16132 across various in vitro models:

Cell Line / Tissue ModelAssay TypeMEN16132 Pre-IncubationPotency (pKi / IC50​ )Reference
Human Synovial FibroblastsIP Accumulation15 minpKi 10.5[4]
Human ChondrocytesIP Accumulation15 minpKB 10.3[4]
HEK293T-B2R (Recombinant)Calcium Mobilization (Fluo-8)30 min IC50​ ~0.24 - 1 nM
CHO-hB2R (Recombinant)Radioligand Binding60 min (Equilibrium)pKi 10.5[1]

Experimental Protocol: Calcium Mobilization Assay

This protocol is designed as a self-validating system . By incorporating specific controls and calculating the Z'-factor, researchers can independently verify the integrity of the assay on every plate.

Workflow Step1 1. Cell Preparation Seed HEK293-B2R cells & incubate 24h Step2 2. Fluorescent Dye Loading Add Fluo-4 AM + Probenecid (45 min, 37°C) Step1->Step2 Step3 3. Buffer Exchange Wash to remove extracellular dye Step2->Step3 Step4 4. MEN16132 Pre-Incubation Add antagonist (15-30 min, RT) Step3->Step4 Step5 5. Agonist Stimulation Inject Bradykinin & read fluorescence Step4->Step5

Fig 2. Step-by-step workflow for the MEN16132 calcium mobilization assay.

Step 1: Cell Preparation
  • Harvest HEK293 cells stably expressing the human B2R.

  • Seed the cells into a 96-well black, clear-bottom microplate at a density of 20,000 to 30,000 cells/well in complete culture medium[3].

  • Incubate overnight (18-24 hours) at 37°C with 5% CO2​ to allow the formation of a confluent monolayer.

Step 2: Fluorescent Dye Loading
  • Prepare the Dye Loading Buffer: Dilute Fluo-4 AM (or Fluo-8 AM) to a final concentration of 2-4 µM in Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4).

  • Critical Addition: Add 2.5 mM Probenecid to the loading buffer. Causality: Probenecid inhibits organic anion transporters, preventing the cells from prematurely extruding the dye.

  • Remove the culture medium from the plate and add 100 µL of the Dye Loading Buffer to each well.

  • Incubate in the dark for 45 minutes at 37°C, followed by 15 minutes at room temperature to complete intracellular dye esterase cleavage.

Step 3: Washing & Buffer Exchange
  • Gently aspirate the Dye Loading Buffer.

  • Wash the wells twice with 100 µL of Assay Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid) to remove residual extracellular dye, which causes high background fluorescence[3].

  • Leave 90 µL of Assay Buffer in each well.

Step 4: MEN16132 Pre-Incubation (The Critical Window)
  • Prepare a 10X concentration series of MEN16132 in Assay Buffer (containing a final DMSO concentration of ≤0.1% to prevent solvent toxicity).

  • Add 10 µL of the MEN16132 dilutions to the respective wells.

  • Incubate for exactly 15 to 30 minutes at room temperature in the dark.

  • Self-Validation Controls: Ensure the plate includes "Vehicle + Agonist" wells (Positive Control for Emax) and "Vehicle + Buffer" wells (Negative Control for baseline).

Step 5: Agonist Stimulation & Data Acquisition
  • Transfer the plate to a fluorescent plate reader equipped with fluidics (e.g., FLIPR or FlexStation).

  • Set the excitation wavelength to 488 nm and emission to 525 nm.

  • Record baseline fluorescence for 10-15 seconds.

  • Inject Bradykinin at an EC80​ concentration (typically 1 to 10 nM, determined via a prior agonist dose-response curve).

  • Continuously record the fluorescence for 90 to 120 seconds to capture the peak calcium transient.

Data Analysis & Validation

To ensure the trustworthiness of the assay, calculate the Z'-factor using the Positive Control (Bradykinin only) and Negative Control (Buffer only) wells:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

An assay yielding a Z′≥0.5 validates that the signal window is robust enough to accurately determine the MEN16132 IC50​ . Plot the peak fluorescence values against the log concentration of MEN16132 and fit the data using a non-linear regression (four-parameter logistic equation) to extract the IC50​ .

References

  • Meini, S., et al. (2009). Novel effects mediated by bradykinin and pharmacological characterization of bradykinin B2 receptor antagonism in human synovial fibroblasts. PMC/NIH. Retrieved from:[Link]

  • Pharvaris. (2020). In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist. Retrieved from:[Link]

  • Terzuoli, E., et al. (2014). Antagonism of Bradykinin B2 Receptor Prevents Inflammatory Responses in Human Endothelial Cells by Quenching the NF-kB Pathway Activation. PLOS. Retrieved from:[Link]

  • Zhang, X., et al. (2022). Function and structure of bradykinin receptor 2 for drug discovery. PMC/NIH. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing In Vivo Bioavailability and Delivery of MEN16132 (Fasitibant)

Welcome to the MEN16132 Technical Support Center. This guide provides researchers, scientists, and drug development professionals with actionable, field-proven troubleshooting strategies for optimizing the in vivo bioava...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the MEN16132 Technical Support Center. This guide provides researchers, scientists, and drug development professionals with actionable, field-proven troubleshooting strategies for optimizing the in vivo bioavailability, formulation, and delivery of MEN16132 (Fasitibant chloride).

Section 1: Mechanism & Pharmacokinetics FAQ

Q: Why does MEN16132 exhibit variable in vivo bioavailability depending on the administration route? A: MEN16132 is a potent, selective non-peptide bradykinin B2 receptor (B2R) antagonist[1]. Its chemical structure includes a highly polar trimethylammonium moiety and a sulfonamide group. This polarity intentionally restricts its systemic absorption (resulting in low oral bioavailability) to minimize systemic side effects like hypotension[2]. However, this exact physicochemical property makes it exceptionally effective for topical and local administration (e.g., intra-articular, aerosol, or intranasal). Because it cannot easily cross lipid membranes to enter the systemic circulation, it exhibits a prolonged residence time and sustained target engagement at the local injection or inhalation site[2].

Pathway BK Bradykinin (BK) B2R B2 Receptor (B2R) BK->B2R Gq Gq Protein Activation B2R->Gq MEN MEN16132 (Fasitibant) MEN->B2R Antagonizes Block Inhibition of Inflammation MEN->Block IP3 IP3 / Ca2+ Release Gq->IP3 ProInflam Pro-inflammatory Cytokines (IL-1b, IL-6, PGE2) IP3->ProInflam ProInflam->Block

Bradykinin B2 Receptor Antagonism Pathway by MEN16132.

Section 2: Formulation & Delivery Troubleshooting

Q: How can we improve the intra-articular retention and bioavailability of MEN16132 in osteoarthritis models? A: Rapid clearance from the synovial space is a common challenge in joint models. While MEN16132 (10–300 µ g/knee ) dose-dependently reduces carrageenan-induced knee edema on its own[3], its local bioavailability can be compromised by inflammation-induced vasodilation, which "washes out" the drug. Causality Insight: Co-administration with a corticosteroid like dexamethasone synergistically inhibits joint inflammation[4]. Dexamethasone reduces local vasodilation, thereby decreasing the vascular clearance of MEN16132 from the joint space and artificially extending its local bioavailability[3].

Protocol 1: Preparation of Sustained-Release Intra-Articular MEN16132

This protocol utilizes a high-molecular-weight vehicle to prevent rapid synovial clearance.

  • Solubilization: Dissolve MEN16132 free base in sterile 0.9% NaCl (saline) to a stock concentration of 10 mg/mL.

  • Vehicle Integration: To enhance joint retention, mix the stock 1:1 with a high-molecular-weight hyaluronic acid (HA) vehicle (e.g., 1% HA in PBS).

  • Homogenization: Vortex gently at low speeds to ensure uniform dispersion without shearing the HA polymer chains.

  • Administration: Administer 50 µL of the formulation (delivering ~250 µg MEN16132) into the synovial space using a 27G needle.

Q: What is the optimal aerosolization strategy for respiratory models to maximize lung deposition without triggering systemic hypotension? A: When administered intravenously, MEN16132 can partially reduce the hypotensive response to bradykinin[2]. To isolate the therapeutic effect to the respiratory tract, aerosol administration is strictly preferred. An aerosolized dose of 0.01–0.1 mM over 5 minutes provides complete and prolonged inhibition of bronchoconstriction with minimal to no systemic effects[2].

Table 1: Pharmacokinetic & Efficacy Profile of MEN16132 by Administration Route
Administration RouteTarget Disease ModelOptimal Dose RangeDuration of ActionSystemic Effect (Hypotension)
Intratracheal (i.t.) Airway Inflammation10–100 nmol/kg> 210 minutesPartial reduction at high doses
Aerosol Bronchoconstriction0.01–0.1 mM / 5 min> 8 hoursMinimal to None
Intranasal (i.n.) Rhinitis / Mucosal Leakage1–10 nmol/nostril> 15 hoursWeak at highest dose
Intra-articular (i.a.) Osteoarthritis10–300 µ g/knee > 6 hoursNone

Data summarized from established in vivo pharmacological characterizations[2],[3].

Section 3: In Vivo Assay & Validation Workflows

Q: How do we validate the local bioavailability and target engagement of MEN16132 in vivo? A: Because MEN16132 is designed to remain localized, measuring plasma concentrations will yield false negatives regarding its bioavailability. Instead, local bioavailability must be validated functionally by measuring the downstream inhibition of bradykinin-induced microvascular leakage[2]. The Evans Blue dye extravasation assay is a self-validating system for this: if the drug is bioavailable at the target site, it will block B2R, preventing endothelial gap formation, which directly correlates to a quantifiable reduction in dye leakage.

Workflow Step1 1. Solubilization (Aqueous Buffer) Step2 2. Vehicle Integration (e.g., Hyaluronic Acid) Step1->Step2 Step3 3. Route Delivery (IA / Aerosol) Step2->Step3 Step4 4. In Vivo Admin Step3->Step4 Step5 5. Bioavailability Sampling Step4->Step5

Workflow for MEN16132 formulation and in vivo bioavailability validation.

Protocol 2: Evans Blue Microvascular Leakage Assay (Airway Model)
  • Pre-treatment: Administer MEN16132 via aerosol (0.1 mM) or intranasal route to anesthetized guinea pigs. Wait 30 minutes to allow tissue penetration.

  • Tracer Injection: Inject Evans Blue dye (20 mg/kg, i.v.) via the jugular vein 5 minutes prior to the inflammatory challenge.

  • Challenge: Administer bradykinin (100 nmol/nostril or 10 nmol/kg i.v.) to induce B2R-mediated microvascular leakage[2].

  • Tissue Harvesting: Euthanize the animal exactly 30 minutes post-challenge. Perfuse the systemic circulation with saline to remove intravascular dye, and excise the target tissue (nasal mucosa or trachea).

  • Quantification (Self-Validation): Extract the dye by incubating the tissue in formamide at 37°C for 18 hours. Measure the absorbance of the supernatant at 620 nm. A lower absorbance strictly validates the local bioavailability and target engagement of MEN16132.

References

  • [1] Cucchi P, et al. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization. European Journal of Pharmacology. URL: [Link]

  • [4] Valenti C, et al. Fasitibant Chloride, a Kinin B₂ Receptor Antagonist, and Dexamethasone Interact to Inhibit Carrageenan-Induced Inflammatory Arthritis in Rats. British Journal of Pharmacology. URL: [Link]

  • [2] Valenti C, et al. MEN16132, a Novel Potent and Selective Nonpeptide Kinin B2 Receptor Antagonist: In Vivo Activity on Bradykinin-Induced Bronchoconstriction and Nasal Mucosa Microvascular Leakage in Anesthetized Guinea Pigs. Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

  • [5] Meini S, et al. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor. British Journal of Pharmacology. URL: [Link]

  • [3] Valenti C, et al. Fasitibant chloride, a kinin B2 receptor antagonist, and dexamethasone interact to inhibit carrageenan-induced inflammatory arthritis in rats. British Journal of Pharmacology (PMC Full Text). URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Men 16132 (Fasitibant) Aqueous Precipitation

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, pharmacologists, and drug development professionals working with Men 16132 (Fasitibant chloride hydrochloride).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, pharmacologists, and drug development professionals working with Men 16132 (Fasitibant chloride hydrochloride).

Men 16132 is a highly potent, selective, and long-lasting non-peptide antagonist for the human bradykinin B2 (BK2) receptor[1][2]. While it demonstrates exceptional sub-nanomolar affinity (pKi ~10.5) in vitro[2], its complex molecular architecture frequently leads to precipitation when transitioning from organic stock solutions into aqueous physiological buffers. This guide provides a mechanistic understanding of this phenomenon and field-validated protocols to ensure assay integrity.

The Chemistry of the Crash: Why Does Men 16132 Precipitate?

To prevent precipitation, we must first understand the thermodynamic drivers behind it. Men 16132 (Chemical Formula: C36​H49​Cl3​N6​O6​S , MW: 800.23 g/mol ) is a bulky molecule[3]. It features a highly lipophilic core consisting of a quinoline ring, a dichloro-phenyl group, a piperazine ring, and a tetrahydropyran moiety[2][].

Although it is supplied as a chloride hydrochloride salt featuring a charged trimethylammonium moiety (which theoretically aids solubility), the sheer volume of its hydrophobic domains dominates its solvation behavior[2][5].

When a concentrated DMSO stock of Men 16132 is rapidly introduced into an aqueous buffer (like PBS, pH 7.4), the solvent polarity abruptly changes. Water molecules are forced to form highly ordered, entropically unfavorable "ice-like" cages around the lipophilic quinoline and dichloro-phenyl rings. To minimize this thermodynamically unstable state, the Men 16132 molecules rapidly self-associate via π−π stacking and hydrophobic collapse, resulting in visible precipitation or micro-aggregates[6].

SolubilizationLogic Stock MEN 16132 DMSO Stock (10 mM) Direct Direct Addition to Cold PBS Stock->Direct Incorrect (Solvent Shock) Stepwise Stepwise Dilution in Warm Buffer + Carrier Stock->Stepwise Correct Method Precip Hydrophobic Collapse (Precipitation) Direct->Precip Rapid self-association Soluble Stable Aqueous Solution Stepwise->Soluble Kinetic stabilization

Workflow diagram illustrating the thermodynamic pathways of Men 16132 solubilization.

Troubleshooting FAQs

Q: My 10 mM Men 16132 DMSO stock immediately turns cloudy when pipetted into my cell culture media. How do I fix this? A: You are experiencing "solvent shock." When a high-concentration DMSO droplet hits the aqueous media, the local concentration of the drug exceeds its aqueous solubility limit before it can diffuse. Solution: Pre-warm your media to 37°C. Instead of adding the drug to the media, add the media dropwise to the drug while vortexing continuously. Alternatively, use an intermediate dilution step (e.g., dilute 10 mM to 1 mM in 50% DMSO/50% Buffer, then dilute further).

Q: Can I just lower the pH of my buffer to dissolve the free base? A: While Men 16132 is a weak base and its solubility increases in acidic conditions (pH 2-4)[6], physiological assays (like synoviocyte IL-6/IL-8 release assays) require a neutral pH (~7.4)[]. Dropping the pH will dissolve the compound, but neutralizing it later in the assay well will cause it to crash out again[6]. You must use co-solvents or carrier proteins instead of relying solely on pH adjustments.

Q: What is the maximum allowable DMSO concentration for in vitro assays using Men 16132? A: For most cell-based assays (e.g., evaluating BK-induced IP accumulation or FGFR-1 phosphorylation in HUVECs[7]), the final DMSO concentration should be strictly maintained at ≤ 0.5% (v/v) to prevent solvent-induced cytotoxicity or artifactual changes in membrane fluidity.

Q: I am conducting an in vivo study on airway inflammation. How should I formulate Men 16132 for intratracheal administration? A: Men 16132 was specifically optimized for topical/airway delivery to prevent BK-induced bronchoconstriction[5][8]. For aerosol or intratracheal administration, lipid-based formulations, microemulsions, or the inclusion of non-ionic surfactants (like 0.1% Tween-80) are recommended to maintain solubility without causing tissue irritation[6].

Validated Solubilization Protocols

To ensure experimental reproducibility, every protocol must be a self-validating system. The following methodologies incorporate physical checks to confirm solubility.

Table 1: Carrier and Co-Solvent Compatibility Matrix
Additive / CarrierRecommended Conc.Application ContextMechanism of Stabilization
DMSO 0.1% - 0.5%In vitro cell assaysPrimary solvent; lowers dielectric constant.
BSA (Fatty Acid Free) 0.1% - 0.5%In vitro cell assaysMasks hydrophobic domains via protein binding.
Tween-80 / Cremophor EL 1.0% - 5.0%In vivo formulationsMicellar solubilization[6].
PEG 400 5.0% - 10.0%In vivo formulationsActs as a co-solvent to reduce solvent polarity[6].
Protocol A: Preparation of Men 16132 for Cell-Based Assays (e.g., Synoviocyte cultures)

This protocol utilizes Bovine Serum Albumin (BSA) as a hydrophobic carrier to prevent precipitation upon dilution.

Step 1: Primary Stock Preparation

  • Equilibrate the Men 16132 lyophilized powder to room temperature in a desiccator to prevent moisture condensation[6].

  • Reconstitute the powder in 100% anhydrous DMSO to yield a 10 mM master stock. Vortex until completely clear.

  • Validation Check: Hold the tube against a light source. The solution must be optically clear with no particulate matter.

Step 2: Buffer Preparation

  • Prepare your target assay buffer (e.g., HBSS or DMEM).

  • Supplement the buffer with 0.1% (w/v) Fatty-Acid Free BSA .

  • Pre-warm the supplemented buffer in a water bath to 37°C .

Step 3: Stepwise Dilution (Crucial Step)

  • Prepare an intermediate stock: Dilute the 10 mM DMSO stock to 1 mM using 100% DMSO.

  • Place a tube containing 9.9 mL of the pre-warmed BSA-buffer on a vortex mixer set to medium speed.

  • Using a micropipette, add 10 µL of the 1 mM Men 16132 stock dropwise directly into the center of the vortexing liquid (Avoid touching the plastic walls).

  • This yields a 1 µM working solution with 0.1% DMSO .

  • Validation Check: Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An OD600​>0.01 compared to a blank indicates micro-precipitation. If clear, proceed to treat your cells (e.g., 30 min pre-treatment before Bradykinin stimulation)[1][7].

Contextualizing the Assay: Bradykinin B2 Receptor Pathway

When properly solubilized, Men 16132 acts as a highly selective, competitive antagonist at the Bradykinin B2 receptor[2][]. It effectively blocks the downstream Gq-protein coupled signaling cascade, preventing the release of pro-inflammatory cytokines (IL-6, IL-8) and reducing FGFR-1 phosphorylation[][7]. Ensuring the compound remains in solution is critical, as precipitated drug will artificially lower the effective concentration, leading to a false loss of antagonistic potency (shifting the IC50​ curve to the right).

B2R_Pathway BK Bradykinin (BK) B2R Bradykinin B2 Receptor (GPCR) BK->B2R Endogenous Agonist Gq Gq Protein Activation B2R->Gq MEN MEN 16132 (Fasitibant) MEN->B2R Competitive Antagonism (pKi 10.5) PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Accumulation PLC->IP3 Inflam Pro-inflammatory Release (IL-6, IL-8, PGE2) IP3->Inflam

Bradykinin B2 Receptor signaling cascade and the inhibitory intervention point of Men 16132.

References

  • MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization. PubMed (NIH). Available at: [Link]

  • MEN16132, a kinin B2 receptor antagonist, prevents the endogenous bradykinin effects in guinea-pig airways. PubMed (NIH). Available at:[Link]

  • Design and Synthesis of Novel Sulfonamide-Containing Bradykinin hB2 Receptor Antagonists. 2. Synthesis and Structure−Activity Relationships of α,α-Cycloalkylglycine Sulfonamides. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Minimizing systemic side effects of topical Men 16132

Fasitibant Chloride (MEN16132) Technical Support & Troubleshooting Hub Welcome to the Application Scientist Support Center for MEN16132 (Fasitibant chloride). As a highly potent, selective, non-peptide Bradykinin B2 rece...

Author: BenchChem Technical Support Team. Date: March 2026

Fasitibant Chloride (MEN16132) Technical Support & Troubleshooting Hub

Welcome to the Application Scientist Support Center for MEN16132 (Fasitibant chloride). As a highly potent, selective, non-peptide Bradykinin B2 receptor (B2R) antagonist, MEN16132 demonstrates subnanomolar affinity and long-lasting inhibition of bradykinin (BK)-induced bronchoconstriction and microvascular leakage[1].

However, a critical challenge in preclinical respiratory and inflammatory models is restricting the compound's action to the local administration site. If MEN16132 breaches the systemic circulation, it can inadvertently block the systemic Kallikrein-Kinin System (KKS), interfering with normal endothelial nitric oxide (NO) and prostaglandin-mediated vasodilation[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your topical applications remain strictly localized.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Following aerosol administration of MEN16132, my in vivo models are showing blunted systemic hypotensive responses to intravenous Bradykinin. How do I isolate the topical effect?

  • Root Cause: Systemic absorption from the pulmonary bed. While MEN16132 is designed for topical efficacy, aerosol droplets smaller than 1 µm readily penetrate the deep alveolar space. Here, they cross the thin blood-gas barrier into systemic circulation, causing systemic B2R blockade and neutralizing the normal hypotensive response triggered by systemic BK[3],[2].

  • Solution: Optimize your nebulizer's Mass Median Aerodynamic Diameter (MMAD). Calibrate the aerosol generator to produce droplets strictly in the 3–5 µm range . This ensures deposition in the upper and central airways (trachea and bronchi) to block local bronchoconstriction, physically preventing alveolar deposition and subsequent systemic absorption[3].

Q2: I am observing a rapid drop-off in local efficacy (bronchoconstriction returns within 2 hours) despite using the recommended 0.01-0.1 mM aerosol dose.

  • Root Cause: Rapid mucociliary clearance or inadequate formulation viscosity. Although MEN16132 inherently possesses a long duration of action (lasting over 15 hours intranasally at 10 nmol/nostril)[3], unoptimized aqueous vehicles can be rapidly cleared from the respiratory epithelium before tissue saturation occurs.

  • Solution: Formulate the compound in a mildly viscous, mucoadhesive vehicle (e.g., 0.1% hyaluronic acid). Ensure the pH is tightly buffered to 6.5–7.0. Acidic or highly basic formulations cause localized ciliary dyskinesia, which paradoxically accelerates clearance via inflammatory exudate flushing.

Q3: How do I definitively prove that my topical MEN16132 application is devoid of systemic effects in a guinea pig model?

  • Root Cause: Reliance on single-endpoint assays that cannot differentiate between local and systemic blockade.

  • Solution: Implement a self-validating dual-challenge protocol . Administer topical MEN16132, then challenge the animal with intravenous (i.v.) Bradykinin (10 nmol/kg). A successful topical-only blockade will show complete inhibition of airway bronchoconstriction but zero inhibition of the systemic hypotensive response[3].

Section 2: Pathway & Workflow Visualizations

B2R_Pathway BK Bradykinin (BK) B2R B2 Receptor (B2R) BK->B2R Gq Gq Protein Activation B2R->Gq MEN MEN16132 (Topical Antagonist) MEN->B2R Blocks PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Local Airway Smooth Muscle Bronchoconstriction Ca2->Local Local Airway Systemic Endothelial eNOS/NO Systemic Vasodilation (Hypotension) Ca2->Systemic Systemic Blood Vessels

Fig 1. Bradykinin B2R signaling pathway and targeted topical blockade by MEN16132.

Workflow Prep 1. Animal Prep (Cannulation) Admin 2. MEN16132 Admin (Aerosol 3-5µm) Prep->Admin Challenge 3. BK Challenge (10 nmol/kg i.v.) Admin->Challenge Measure 4. Dual Measurement Challenge->Measure Airway Airway Resistance (Expected: Blocked) Measure->Airway BP Blood Pressure (Expected: Hypotension) Measure->BP

Fig 2. Self-validating in vivo workflow to confirm localized MEN16132 efficacy.

Section 3: Quantitative Pharmacodynamics

To accurately titrate your experiments, refer to the established dose-response and systemic leakage profiles of MEN16132 across different administration routes[3].

Route of AdministrationAdministered DoseDuration of Local Action (Airways/Nasal)Systemic Effect (Inhibition of BK-Hypotension)
Intravenous (i.v.) 30 nmol/kg> 8 hoursSignificant (Systemic blockade)
Intratracheal (i.t.) 10–100 nmol/kgProlongedPartial (Dose-dependent leakage)
Aerosol 0.01–0.1 mM / 5 minProlongedNone (Strictly localized)
Intranasal (i.n.) 1 nmol/nostril> 6 hoursNone
Intranasal (i.n.) 10 nmol/nostril> 15 hoursWeak (Minor systemic crossover)

Section 4: Standard Operating Procedure (SOP) - In Vivo Validation of Topical MEN16132

This self-validating protocol ensures that your topical application successfully inhibits local airway inflammation without inducing systemic B2R blockade.

Phase 1: Preparation & Baseline Establishment

  • Anesthesia & Cannulation: Anesthetize the guinea pig. Cannulate the jugular vein (for systemic BK challenge and Evans blue dye injection) and the carotid artery (for continuous mean arterial blood pressure monitoring).

    • Causality: The jugular vein allows for immediate, un-metabolized systemic delivery of the BK challenge, while arterial monitoring provides real-time data on systemic B2R availability.

  • Tracheal Intubation: Insert a tracheal cannula connected to a pressure transducer to monitor pulmonary insufflation pressure (bronchoconstriction).

Phase 2: Targeted Topical Administration 3. Aerosol Delivery: Administer MEN16132 (0.01–0.1 mM solution) via an ultrasonic nebulizer for 5 minutes[3].

  • Causality: Ensure the nebulizer is calibrated to a 3-5 µm MMAD. This traps the antagonist in the bronchial tree, preventing deep alveolar absorption.

  • Incubation: Allow a 15-minute equilibration period for the antagonist to bind locally to the airway smooth muscle B2 receptors.

Phase 3: Dual-Challenge & Data Acquisition 5. Tracer Injection: Inject Evans blue dye (20 mg/kg, i.v.) as a colorimetric tracer for plasma protein extravasation (microvascular leakage)[1]. 6. Systemic BK Challenge: Administer Bradykinin (10 nmol/kg, i.v.)[3]. 7. Readout Validation:

  • Successful Topical Isolation: The pulmonary insufflation pressure will remain stable (bronchoconstriction is blocked by topical MEN16132), AND the carotid blood pressure will show a sharp, transient drop (systemic B2R remains unblocked, allowing BK-induced vasodilation).

  • Failure/Systemic Leakage: Both bronchoconstriction and hypotension are blocked. (Return to Section 1 to troubleshoot aerosol droplet size).

References

  • Source: Journal of Pharmacology and Experimental Therapeutics (via PlumX)
  • Source: European Journal of Pharmacology (via PubMed)
  • Source: Signal Transduction and Targeted Therapy (via PMC)

Sources

Optimization

Technical Support Center: Vehicle Selection for Fasitibant Subcutaneous Injection

Welcome to the technical support center for Fasitibant formulation. This guide is designed for researchers, scientists, and drug development professionals actively engaged in preclinical and clinical studies involving th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Fasitibant formulation. This guide is designed for researchers, scientists, and drug development professionals actively engaged in preclinical and clinical studies involving the subcutaneous (SC) administration of Fasitibant. As a potent, non-peptide bradykinin B2 receptor antagonist, the efficacy and safety of Fasitibant are critically dependent on a well-designed delivery vehicle.[1] This document provides in-depth, experience-driven guidance in a question-and-answer format to navigate the complexities of vehicle selection, optimization, and troubleshooting.

Part 1: Foundational Principles of Vehicle Design

This section addresses the fundamental questions regarding the physicochemical properties of Fasitibant and the rationale behind vehicle selection for subcutaneous delivery.

Q1: What is Fasitibant and what are its key properties that influence vehicle selection?

A1: Fasitibant (also known as MEN16132) is a selective, non-peptide bradykinin B2 receptor antagonist.[1] Unlike large protein biologics, it is a smaller molecule, but its complex structure, containing a sulfonamide group, dictates its formulation requirements.[2] Key properties to consider are:

  • Solubility: As a complex organic molecule, Fasitibant's solubility is expected to be pH-dependent. Initial screening in various aqueous buffers (e.g., phosphate, citrate, acetate) across a pH range is the critical first step.

  • Stability: The molecule may be susceptible to hydrolysis or oxidation. The vehicle must be designed to maintain chemical integrity throughout the product's shelf-life and after administration.[3]

  • Lipophilicity: While not a large protein, its non-peptide nature suggests a degree of lipophilicity that influences its interaction with excipients and absorption from the subcutaneous space.[4]

Q2: Why is the vehicle so critical for a subcutaneously administered drug like Fasitibant?

A2: The subcutaneous space is a complex physiological environment, and the vehicle is not merely a carrier; it is an active component that dictates the drug's fate.[3] An optimized vehicle is essential for:

  • Ensuring Bioavailability: The vehicle controls how Fasitibant is released into the interstitial fluid and subsequently absorbed into blood or lymphatic capillaries.[5][6] Factors like viscosity, pH, and osmolality can significantly alter the absorption rate and extent.[4]

  • Maintaining Stability at the Injection Site: The formulation must prevent precipitation or degradation of Fasitibant upon injection into the subcutaneous tissue, which has a physiological pH of ~7.4.[3] Poor stability at the injection site is a common cause of low bioavailability for many therapeutics.[3]

  • Minimizing Injection Site Reactions (ISRs): An improperly designed vehicle can cause pain, redness, swelling, and inflammation. This is often due to non-physiological pH, high buffer capacity, or inappropriate osmolality.[7] The goal is to create a formulation that is "silent" upon injection.

Part 2: Core Components and Formulation Strategy

This section details the essential building blocks of a subcutaneous vehicle and provides a strategic framework for their selection and optimization.

Q3: What are the essential components of a vehicle for subcutaneous injection?

A3: A typical subcutaneous vehicle is a multi-component system designed to ensure stability, safety, and efficacy. The core components include:

  • Solvent: The primary liquid component, most commonly Water for Injection (WFI).

  • Buffer System: To maintain a stable pH that ensures drug solubility and stability.

  • Tonicity Modifier: To adjust the osmolality of the formulation to be close to physiological levels (~290 mOsm/kg), minimizing pain on injection.[8]

  • Excipients for Stabilization: These can include surfactants to prevent aggregation, antioxidants to prevent oxidative degradation, and bulking agents for lyophilized formulations.[8][9]

Q4: How do I select the appropriate buffer system for Fasitibant?

A4: The choice of buffer is critical and should be based on the target pH for optimal solubility and stability of Fasitibant. A buffer screening study is the first major experimental step.

Experimental Protocol: Buffer System Screening

  • Objective: To identify a buffer system and pH that provides maximum solubility and chemical stability for Fasitibant.

  • Materials: Fasitibant, phosphate buffers (pH 6.0-8.0), citrate buffers (pH 4.0-6.0), acetate buffers (pH 4.0-5.5), Water for Injection, HPLC system.

  • Methodology:

    • Prepare a series of buffers (e.g., 10-20 mM) at various pH points.

    • Add an excess amount of Fasitibant to a small volume of each buffer solution.

    • Equilibrate the samples for 24-48 hours at a controlled temperature (e.g., 25°C) to ensure saturation.

    • Centrifuge the samples to pellet the undissolved drug.

    • Carefully withdraw the supernatant, filter it (e.g., through a 0.22 µm filter), and dilute it appropriately.

    • Quantify the concentration of dissolved Fasitibant using a validated stability-indicating HPLC method.[10]

    • Concurrently, analyze the samples for any degradation products to assess chemical stability.

  • Analysis: Plot solubility vs. pH to determine the optimal pH range. Select the buffer system that provides the best combination of solubility and stability within that range.

Table 1: Comparison of Common Buffer Systems for Injectable Formulations

Buffer SystemUseful pH RangeAdvantagesConsiderations for Peptides/Small Molecules
Phosphate 6.0 - 8.0Mimics physiological buffers; generally well-tolerated.Can increase pain on injection at higher concentrations; potential for catalysis of hydrolysis.[7][8]
Citrate 3.0 - 6.2Can chelate metal ions, reducing oxidative degradation.May cause more pain on injection compared to phosphate due to its chelating ability.[11]
Histidine 5.5 - 7.4Often used for biologics to reduce aggregation; good buffering capacity at neutral pH.More expensive than phosphate or citrate.
Acetate 3.6 - 5.6Volatile, which can be advantageous for lyophilized products.Typically used for pH ranges well below physiological pH.

Q5: What other excipients should I consider to improve stability and performance?

A5: Beyond the buffer, other excipients are crucial for a robust formulation.

  • Tonicity Modifiers: Sodium chloride (NaCl) and mannitol are commonly used to make the formulation isotonic, which is crucial for reducing injection pain.[8]

  • Surfactants: Although Fasitibant is not a large protein prone to denaturation, aggregation can still be a concern at high concentrations.[12] Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are often included at low concentrations (0.01-0.1%) to prevent surface adsorption and aggregation.[13]

  • Antioxidants: If Fasitibant is found to be susceptible to oxidation, antioxidants like methionine or ascorbic acid may be included.[8]

Part 3: Troubleshooting Common Formulation Issues

This section is structured as a troubleshooting guide for specific problems you may encounter during development.

Problem 1: Fasitibant precipitates or crashes out of solution.

  • Q: My Fasitibant formulation is clear initially but forms a precipitate after storage or upon dilution. What's happening and how do I fix it?

  • A: This indicates that the solubility limit has been exceeded under certain conditions.

    • Causality: The issue is likely pH-related. A small shift in pH during storage or a dramatic shift upon injection into the neutral pH of the subcutaneous tissue can cause a drug that is soluble at its formulation pH to precipitate.

    • Troubleshooting Steps:

      • Re-evaluate pH-Solubility Profile: Ensure your formulation pH is not too close to a region of low solubility. You need a sufficient buffer capacity to resist pH changes.

      • Assess Buffer Capacity: The concentration of your buffer may be too low. While low buffer strength is good for minimizing pain, it must be sufficient to maintain the pH.[7]

      • Consider Solubilizing Agents: For challenging molecules, excipients like cyclodextrins or co-solvents (e.g., propylene glycol, PEG 400) might be necessary, though their use in SC injections must be carefully justified and tested for tolerability.[13][14]

Problem 2: In vivo studies show poor or highly variable bioavailability.

  • Q: My formulation appears stable on the bench, but pharmacokinetic data from animal studies are poor. How can the vehicle be the cause?

  • A: This points to a disconnect between in vitro stability and in vivo performance, a common and complex challenge.[3]

    • Causality: The absorption of a drug from the SC space is governed by drug properties, formulation factors, and physiological factors.[4][5] Your vehicle may be creating a depot effect, binding to the extracellular matrix, or failing to protect the drug from local degradation.

    • Troubleshooting Workflow: The following workflow should be considered:

    Bioavailability Troubleshooting Workflow

Problem 3: Animal studies show significant injection site reactions (ISRs).

  • Q: We are observing redness and swelling at the injection site in our animal models. How can we make the formulation more tolerable?

  • A: ISRs are a critical safety signal that must be addressed. The cause is almost always a physicochemical property of the formulation.[15][16]

    • Causality: The primary culprits are non-physiological pH and/or osmolality. High buffer capacity of a non-neutral formulation can overwhelm the body's local buffering ability, prolonging tissue exposure to the non-physiological pH and causing irritation.[7]

    • Troubleshooting Steps:

      • Measure pH and Osmolality: Confirm these values are within a tolerable range (ideally pH 6.0-8.0 and 250-350 mOsm/kg).

      • Reduce Buffer Concentration: As demonstrated in studies with other drugs, lowering the buffer strength (e.g., from 50 mM to 10 mM) can significantly reduce injection pain and irritation, even if the pH is slightly non-physiological.[7]

      • Conduct a Formal Local Tolerance Study: This is a regulatory expectation. The study should compare the full formulation to the vehicle alone to distinguish between irritation caused by Fasitibant itself versus the excipients.[15][17]

Experimental Protocol: Local Tolerance Assessment in Rabbits

  • Objective: To evaluate the local tolerability of the Fasitibant formulation after subcutaneous injection.

  • Regulatory Guideline: This protocol should be designed in accordance with guidelines such as the EMA's "Guideline on non-clinical local tolerance testing of medicinal products".[15]

  • Methodology:

    • Animals: Use a standard model, such as New Zealand White rabbits.

    • Groups:

      • Group 1: Fasitibant Formulation

      • Group 2: Vehicle Control (formulation without Fasitibant)

      • Group 3: Saline Control (0.9% NaCl)

    • Administration: Administer a single subcutaneous injection of a clinically relevant volume.

    • Observations: Perform daily macroscopic observations of the injection sites for up to 72-96 hours, scoring for erythema (redness) and edema (swelling).[17]

    • Histopathology: At the end of the observation period, euthanize the animals and perform a detailed macroscopic and microscopic (histopathological) examination of the injection site and surrounding tissues to assess inflammation, necrosis, and other signs of tissue damage.

  • Analysis: Compare the scores and histopathology results between the groups. The formulation is considered well-tolerated if the reaction is minimal and not significantly different from the saline or vehicle control.

Part 4: Vehicle Selection Workflow

A systematic approach is paramount to successfully identifying an optimal vehicle. The following workflow diagram outlines the critical stages, from initial characterization to final selection.

Systematic Workflow for Vehicle Selection

References

  • Subcutaneous delivery of biotherapeutics: challenges at the injection site. Taylor & Francis Online. [Link]

  • Factors influencing biotherapeutics after subcutaneous or intravenous administration. ResearchGate. [Link]

  • Subcutaneous administration of biotherapeutics: current experience in animal models. Semantic Scholar. [Link]

  • Mechanistic Determinants of Biotherapeutics Absorption Following SC Administration. National Center for Biotechnology Information. [Link]

  • What factors affect subcutaneous drug absorption?. MediSearch. [Link]

  • Guideline on non-clinical local tolerance testing of medicinal products. European Medicines Agency. [Link]

  • Peptides as functional excipients for drug delivery. Journal of Pharmaceutical Investigation. [Link]

  • Polymer-based vehicles for therapeutic peptide delivery. ResearchGate. [Link]

  • Local Tolerance of Subcutaneous Injections. SpringerLink. [Link]

  • Excipients and Their Use in Injectable Products. American Association of Pharmaceutical Scientists. [Link]

  • Parenteral excipients. Ashland. [Link]

  • Could the Right Excipients for Injection Be the Key to Safer, More Stable Parenteral Medicines?. AVT Pharmaceutical. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • NON-CLINICAL LOCAL TOLERANCE TESTING OF MEDICINAL PRODUCTS. IKEV. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Polymer-based vehicles for therapeutic peptide delivery. PubMed. [Link]

  • Local tolerance. ERBC Group. [Link]

  • Prefilled Syringes or Peptide Pills?. Pharmaceutical Technology. [Link]

  • The challenge of formulating high concentration therapeutic peptides. ECI Digital Archives. [Link]

  • FASITIBANT. Inxight Drugs. [Link]

  • Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. PolyPeptide Group. [Link]

  • Non-clinical local tolerance testing of medicinal products - Scientific guideline. European Medicines Agency. [Link]

  • Protein aggregation: formulating a problem. The Pharmaceutical Journal. [Link]

  • Fasitibant chloride, a kinin B2 receptor antagonist, and dexamethasone interact to inhibit carrageenan-induced inflammatory arthritis in rats. National Center for Biotechnology Information. [Link]

  • Enhanced Skin Delivery of Therapeutic Peptides Using Spicule-Based Topical Delivery Systems. National Center for Biotechnology Information. [Link]

  • Fasitibant Chloride, a Kinin B₂ Receptor Antagonist, and Dexamethasone Interact to Inhibit Carrageenan-Induced Inflammatory Arthritis in Rats. PubMed. [Link]

  • TRANSITIONING FROM VIAL TO SUBCUTANEOUS INJECTION DEVICES FOR BIOLOGICAL DRUG PRODUCTS. ONdrugDelivery. [Link]

  • Fasitibant prevents the bradykinin and interleukin 1β synergism on prostaglandin E₂ release and cyclooxygenase 2 expression in human fibroblast-like synoviocytes. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Addressing pH Sensitivity of Men16132 Solutions

Prepared by: Senior Application Scientist, Advanced Therapeutics Division Welcome to the technical support center for Men16132 (Fasitibant chloride). This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Therapeutics Division

Welcome to the technical support center for Men16132 (Fasitibant chloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling Men16132 solutions, with a specific focus on mitigating issues arising from its inherent pH sensitivity. Our goal is to empower you with the knowledge to ensure the stability, solubility, and ultimately, the reproducibility of your experiments.

Part 1: The Scientific Basis of Men16132's pH Sensitivity

Men16132 is a potent, non-peptide antagonist of the bradykinin B2 receptor.[1][2][3][4] Its complex chemical structure, which includes multiple nitrogen-containing functional groups (a quinoline ring, a piperazine ring, and a primary amine) as well as a sulfonamide group, is fundamental to its biological activity.[1] However, these same groups are susceptible to changes in protonation state depending on the pH of the surrounding solution.

This pH-dependent ionization is the primary driver of Men16132's sensitivity. Changes in the molecule's overall charge can dramatically affect its:

  • Solubility: The protonation of amine groups at acidic to neutral pH generally increases aqueous solubility. Conversely, in alkaline conditions, these groups may become deprotonated, reducing the molecule's polarity and leading to precipitation.

  • Chemical Stability: While specific degradation pathways for Men16132 are not extensively published, molecules with similar functional groups can be susceptible to hydrolysis at extreme pH values. Maintaining a controlled pH environment is crucial to prevent chemical degradation that could lead to a loss of bioactivity.

  • Biological Activity: The binding of Men16132 to its target, the B2 receptor, is dependent on its three-dimensional conformation and charge distribution. Significant deviations from the optimal pH could alter this interaction, leading to inconsistent experimental results.

Table 1: Potential Effects of pH on Men16132 Properties
pH RangePotential Effect on Men16132Rationale & Recommendations
Acidic (pH < 5) Increased solubility, but potential for hydrolytic degradation.While solubility may be enhanced, prolonged exposure to strongly acidic conditions should be avoided unless experimentally required. Use of buffers like citrate at pH 4.5 has been noted for dissolution of other complex molecules.[5]
Neutral (pH 6.5 - 7.5) Optimal range for most biological assays. Solubility may be limited.This range is ideal for cell-based assays. Careful preparation is needed to avoid precipitation. Use of a co-solvent like DMSO for stock solutions is highly recommended.
Alkaline (pH > 8) Decreased solubility, high risk of precipitation.Generally not recommended. Deprotonation of amine groups reduces polarity, likely causing the compound to fall out of solution.

Part 2: Frequently Asked Questions (FAQs)

Q1: My Men16132 powder is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What should I do?

This is a common issue stemming from the limited aqueous solubility of Men16132. Direct dissolution in aqueous buffers is not recommended. The standard and most reliable method is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[1] From this stock, you can make final dilutions into your aqueous experimental buffer. See Protocol 1 for detailed steps.

Q2: I observed crystals or cloudiness in my Men16132 stock solution after storing it at 4°C or -20°C. Why did this happen and is it still usable?

Precipitation upon cooling is common for concentrated stock solutions, especially if the initial concentration is high. The solubility of most compounds, including Men16132, decreases at lower temperatures.

To resolve this:

  • Gently warm the vial to room temperature or in a 37°C water bath.

  • Vortex the solution thoroughly to ensure all precipitate has redissolved before making any dilutions.

  • Always visually inspect the stock solution for clarity before each use. If the precipitate does not redissolve upon warming and vortexing, the solution should be discarded.

Q3: What is the recommended pH range for preparing and using Men16132 working solutions?

For most cell-based and in vitro biological assays, maintaining a pH between 6.8 and 7.6 is critical to ensure both compound stability and physiological relevance. Buffers such as HEPES, TES[6], or phosphate-buffered saline (PBS) are suitable choices. Always measure the final pH of your working solution after diluting the DMSO stock, as the addition of the stock can slightly alter the pH.

Q4: Can I adjust the pH of my Men16132 solution after it's prepared?

Yes, but it must be done cautiously. Use dilute solutions of HCl or NaOH (e.g., 0.1 N) and add them dropwise while gently stirring and monitoring the pH with a calibrated meter. Rapid, localized changes in pH can cause precipitation. It is far better to ensure your destination buffer has the correct pH and strong buffering capacity before adding the Men16132 stock.

Q5: Are there any buffer species I should avoid?

While there are no specific incompatibilities reported for Men16132, it is good practice to avoid buffers that may chelate or react with your compound or other components in your assay. For most applications, standard biological buffers like PBS, HEPES, and Tris are appropriate. When in doubt, perform a small-scale stability test as described in Protocol 3 .

Part 3: Troubleshooting Guide

Problem: Inconsistent Efficacy or Low Bioactivity in Assays

Inconsistent results are often traced back to issues with the compound solution. This workflow helps diagnose and resolve such problems.

G cluster_0 Troubleshooting: Inconsistent Bioactivity start Inconsistent or Low Biological Activity Observed check_sol 1. Visually Inspect Solution (Stock & Working) start->check_sol is_precip Precipitation or Cloudiness Present? check_sol->is_precip check_ph 2. Measure pH of Working Solution is_precip->check_ph No prep_fresh 3. Prepare Fresh Solution (See Protocol 2) is_precip->prep_fresh Yes is_ph_ok Is pH within Optimal Range (6.8-7.6)? check_ph->is_ph_ok is_ph_ok->prep_fresh No re_run 4. Re-run Experiment is_ph_ok->re_run Yes prep_fresh->re_run contact_support Issue Persists: Contact Technical Support re_run->contact_support

Caption: Workflow for troubleshooting inconsistent experimental results.

Problem: Solution Becomes Cloudy or Precipitates During Experiment

This often occurs due to a pH shift, buffer capacity being exceeded by cellular metabolism, or temperature changes.

G cluster_1 Troubleshooting: Solution Instability start Precipitation Observed During Experiment cause_analysis Potential Causes: - pH Shift - Buffer Saturation - Temperature Effect start->cause_analysis sol_1 Option A: Increase Buffer Concentration (e.g., 10mM -> 25mM HEPES) cause_analysis->sol_1 sol_2 Option B: Lower Final Men16132 Concentration cause_analysis->sol_2 sol_3 Option C: Include a Solubilizing Agent (e.g., low % Tween 80) cause_analysis->sol_3 validate Validate New Formulation (See Protocol 3) sol_1->validate sol_2->validate sol_3->validate proceed Proceed with Validated Stable Solution validate->proceed

Caption: Workflow for addressing solution precipitation issues.

Part 4: Recommended Protocols

Protocol 1: Preparation of a 10 mM Men16132 Stock Solution in DMSO
  • Preparation: Allow the vial of Men16132 powder and a vial of anhydrous/molecular biology grade DMSO to equilibrate to room temperature.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of powder and its molecular weight.

  • Dissolution: Add the calculated volume of DMSO to the vial of Men16132.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein binding tubes. Store at -20°C or -80°C for long-term stability. A -80°C storage temperature is preferable for periods longer than one month.[1]

Protocol 2: Preparation of a pH-Controlled Aqueous Working Solution

This protocol describes the dilution of a DMSO stock into an aqueous buffer for a final concentration of 10 µM. Adjust volumes as needed for your desired final concentration.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., 1X PBS or 20 mM HEPES). Ensure the pH is accurately adjusted to your target (e.g., pH 7.4) using a calibrated pH meter.

  • Thaw Stock: Retrieve one aliquot of your 10 mM Men16132 DMSO stock. Thaw at room temperature and vortex briefly.

  • Serial Dilution (Recommended): To avoid precipitation from "shock dilution," it is best to perform a serial dilution. a. Pipette 990 µL of your target aqueous buffer into a sterile microcentrifuge tube. b. Add 10 µL of the 10 mM DMSO stock to the buffer. This creates an intermediate 100 µM solution. Vortex immediately but gently. c. Pipette 900 µL of your target aqueous buffer into a new sterile tube. d. Add 100 µL of the 100 µM intermediate solution. This results in your final 10 µM working solution.

  • Final pH Check: If possible, measure the pH of a small sample of your final working solution to confirm it has not significantly changed.

  • Use Immediately: It is best practice to use the final aqueous working solution immediately after preparation. Do not store dilute aqueous solutions.

Protocol 3: Guideline for Assessing Solution Stability

If you need to use a novel buffer system or store a working solution for a short period, this quick test can verify its stability.

  • Preparation: Prepare your Men16132 working solution in the desired buffer at the highest concentration you plan to use.

  • Incubation: Aliquot the solution into three tubes representing your experimental conditions:

    • Tube 1: Room Temperature

    • Tube 2: 37°C

    • Tube 3: 4°C (if applicable)

  • Observation: Visually inspect the tubes for any signs of precipitation or cloudiness against a dark background at several time points (e.g., 0 hr, 1 hr, 4 hr, 24 hr).

  • Analysis: If the solution remains clear, it is likely stable under those conditions for that duration. If cloudiness appears, the formulation is not stable and should be prepared fresh immediately before use. For quantitative analysis, concentration can be measured by HPLC if available.

References

  • Formulation and optimization of pH-sensitive nanocrystals for improved oral delivery. (2024).
  • Fasitibant chloride (MEN16132 free base). MedChemExpress.
  • Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor. (2011). British Journal of Pharmacology.
  • Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. (2011). Probe Reports from the NIH Molecular Libraries Program.
  • Formulation And Characterization of Ph-Sensitive Nanoparticles for Targeted Drug Delivery. (2025).
  • Pharmacological characterization of the bradykinin B2 receptor antagonist MEN16132 in rat in vitro bioassays. (2009). European Journal of Pharmacology.
  • MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization. (2005). European Journal of Pharmacology.
  • MEN16132, a kinin B2 receptor antagonist, prevents the endogenous bradykinin effects in guinea-pig airways. (2008). British Journal of Pharmacology.
  • Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors. (2018). Journal of Experimental & Clinical Cancer Research.
  • Novel pH-sensitive hydrogels for colon-specific drug delivery. (2010). Journal of Drug Targeting.
  • pH Sensitive Drug Delivery Systems: A Review. (2010).
  • Inhibition of PI3K induces proteasome-dependent degradation of endogenous Mdm2. (2004).
  • Fasitibant chloride hydrochloride (MEN16132). MedChemExpress.
  • Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. (2012). Blood.
  • High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. (2014). Journal of Medicinal Chemistry.
  • Progress towards small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction with in vivo utility. (2013). Probe Reports from the NIH Molecular Libraries Program.
  • Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. (2019).
  • pH-Responsive Microgels: Promising Carriers for Controlled Drug Delivery. (2019). IntechOpen.
  • Targeting the PI3K/AKT Pathway using Pan-AKT Degraders. (2022). Harvard DASH.
  • Publication: Targeting the PI3K/AKT Pathway using Pan-AKT Degraders. (2022). Harvard DASH.
  • Comparative antagonist pharmacology at the native mouse bradykinin B2 receptor: radioligand binding and smooth muscle contractility studies. (2010). British Journal of Pharmacology.
  • Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B 2 receptor. (2011). Scilit.
  • XPOVIO (Selinexor) Chemistry Review. (2018). U.S.
  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (2025). MDPI.
  • Selinexor, a Selective Inhibitor of Nuclear Export (SINE)
  • Selinexor (KPT-330). MedChemExpress.
  • Selinexor (Nexpovio®) Horizons Infosheet. (2023). Myeloma UK.
  • MEN16132, a Novel Potent and Selective Nonpeptide Kinin B2 Receptor Antagonist: In Vivo Activity on Bradykinin-Induced Bronchoconstriction and Nasal Mucosa Microvascular Leakage in Anesthetized Guinea Pigs. (2005). Journal of Pharmacology and Experimental Therapeutics.
  • Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B₂ receptor. (2011). British Journal of Pharmacology.
  • Lowering the Selinexor Dose within the Pomalidomide and Dexamethasone Combination Regimen Elicits Fewer Side Effects While Comparable Efficacy Against Relapsed/Refractory Multiple Myeloma. (2025). Cancer Management and Research.
  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024). MDPI.
  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. (2023). Pharmaceutics.

Sources

Optimization

Technical Support Center: MEN 16132 (Fasitibant) Degradation Products Analysis via LC-MS

Welcome to the analytical support center for MEN 16132 (Fasitibant). MEN 16132 is a potent, selective non-peptide bradykinin B2 receptor antagonist,[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support center for MEN 16132 (Fasitibant). MEN 16132 is a potent, selective non-peptide bradykinin B2 receptor antagonist,[1]. Its complex molecular architecture—comprising a sulfonamide group, a 2,4-dichloro-phenyl ring, a 2,4-dimethylquinoline moiety, and a piperazine linker[2],[3]—presents unique analytical challenges during forced degradation and structural elucidation.

This guide provides researchers and drug development professionals with self-validating protocols, mechanistic insights, and troubleshooting FAQs to ensure accurate LC-MS/MS profiling of MEN 16132 degradation products.

Analytical Workflow & Methodology

To accurately profile the degradation of MEN 16132, the analytical workflow must prevent secondary degradation artifacts while maximizing mass spectrometer sensitivity.

Workflow API MEN 16132 API (Fasitibant) Stress Forced Degradation (Acid, Base, Ox, Light) API->Stress Prep Sample Quenching & Dilution Stress->Prep LC UHPLC Separation (C18, Gradient) Prep->LC MS HRMS Analysis (ESI+, Q-TOF) LC->MS Data Data Processing (Mass Defect, MS/MS) MS->Data

Workflow for MEN 16132 forced degradation and LC-MS/MS structural elucidation.
Step-by-Step Protocol: Self-Validating Forced Degradation
  • Sample Preparation & Stressing: Prepare 1 mg/mL of MEN 16132 API in a 50% Methanol/Water co-solvent. Aliquot into separate vials for Acid (0.1 N HCl), Base (0.1 N NaOH), Oxidation (3% H₂O₂), and Photolysis (UV 254 nm).

    • Causality: The lipophilic moieties (quinoline, dichloro-phenyl) reduce purely aqueous solubility. A co-solvent prevents precipitation during stressing, which would otherwise lead to artificially low degradation rates.

  • Kinetic Sampling & Quenching: Pull samples at t=0 , 24 h, and 48 h. Immediately quench acid/base samples with equimolar neutralizing agents. Quench oxidative samples with sodium thiosulfate.

    • Causality: Quenching halts degradation kinetics instantly. Without this step, the compound continues to degrade in the autosampler queue, destroying kinetic reproducibility and invalidating time-point comparisons.

  • Chromatographic Separation: Inject onto a C18 Superficially Porous Particle (SPP) column. Use Mobile Phase A (10 mM Ammonium Formate + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Ammonium formate buffers the pH to maintain consistent ionization for the basic nitrogens in MEN 16132. We strictly avoid Trifluoroacetic Acid (TFA) because its strong ion-pairing nature causes severe signal suppression in the mass spectrometer.

  • HRMS & MS/MS Acquisition: Operate in Positive Electrospray Ionization (ESI+) mode. Utilize Data-Dependent Acquisition (DDA) to automatically trigger MS/MS fragmentation on the top 3 most intense precursor ions.

    • Causality: DDA ensures that structural elucidation (fragmentation) data is captured simultaneously with full-scan mass defect data. This creates a self-validating dataset where the parent ion and degradant fragments can be directly compared in a single run.

Anticipated Degradation Pathways

Based on the structural liabilities of MEN 16132[4],[3], several primary degradation routes are expected.

Pathways Parent MEN 16132 [M]+ Parent Ion Ether Ether Cleavage Loss of Quinoline Parent->Ether Acid / Base Amide Amide/Sulfonamide Hydrolysis Parent->Amide Base / Heat Ox N-Oxidation (+16 Da) Parent->Ox H2O2 (Oxidation) Dehal Dehalogenation (-34 Da) Parent->Dehal UV Photolysis

Primary degradation pathways of MEN 16132 under forced stress conditions.
Quantitative Mass Shift Summary
Degradation PathwayStress ConditionStructural ModificationExpected Mass Shift (Da)Mechanistic Causality
N-Oxidation 3% H₂O₂ (Oxidative)Addition of Oxygen to Quinoline/Piperazine+15.9949Peroxide donates an oxygen atom to the electron-rich basic nitrogen lone pairs.
Photolytic Dehalogenation UV Light (254 nm)Loss of Cl, replacement with H-33.9610UV induces homolytic cleavage of the C-Cl bond on the phenyl ring, followed by hydrogen abstraction.
Ether Cleavage 0.1 N HCl (Acidic)Cleavage of quinolyloxymethyl ether-171.0684 (Loss of dimethylquinoline)Acid-catalyzed protonation of the ether oxygen followed by nucleophilic attack and bond cleavage.
Sulfonamide Hydrolysis 0.1 N NaOH (Basic)Cleavage of S-N bondVariable (Cleaves molecule into fragments)Hydroxide nucleophile attacks the electron-deficient sulfur atom, breaking the sulfonamide linkage.

Troubleshooting & FAQs

Q1: My exact mass calculator shows a ~1.0 Da error for the MEN 16132 parent ion. Is the mass spectrometer out of calibration? A1: Likely not. MEN 16132 contains a trimethylammonium group, meaning it carries a permanent positive charge[4]. In ESI+, it will be observed as the intact [M]+ cation, not a protonated [M+H]+ species. If your software automatically adds a proton (1.0078 Da) to the chemical formula during theoretical mass calculation, you will see a false mass error. Ensure your software is set to calculate the radical/cation mass without proton addition.

Q2: How can I differentiate between an N-oxide degradant and a hydroxylated degradant, since both show a +16 Da mass shift? A2: You must rely on MS/MS fragmentation patterns. N-oxides (formed on the quinoline or piperazine nitrogens) are relatively unstable during Collision-Induced Dissociation (CID) and will typically show a characteristic neutral loss of 16 Da (oxygen) or 17 Da (-OH) from the precursor ion. Conversely, a hydroxylated product (e.g., C-hydroxylation on the quinoline ring) forms a stable C-O bond; it will retain the oxygen during primary fragmentation, yielding altered downstream fragment ions rather than a direct -16 Da loss.

Q3: My base hydrolysis (NaOH) samples show massive signal suppression and poor peak shape. What is causing this? A3: This is caused by high concentrations of sodium ions competing for charge in the ESI source, combined with localized pH extremes in the injected sample.

  • Solution: Ensure the sample is strictly neutralized (quenched) with HCl prior to injection. Additionally, program a divert valve on your LC system to send the first 1–2 minutes of the chromatographic run (the solvent front containing the inorganic salts) to waste before the API and its degradants elute into the mass spectrometer.

Q4: How can I confirm if a cleaved ether product is a true degradation product or just an in-source fragment generated inside the mass spectrometer? A4: Compare the Extracted Ion Chromatograms (EICs) of the degradant against a t=0 (unstressed) control sample. This is a critical self-validating check. An in-source fragment is generated after chromatographic separation; therefore, it will perfectly co-elute with the intact MEN 16132 parent peak. A true degradation product formed in the sample vial will have a different retention time than the parent API. If the mass only appears at the parent's retention time in your t=0 control, it is an in-source artifact.

Q5: Why am I seeing severe peak tailing for MEN 16132 and its primary degradants? A5: MEN 16132 has multiple basic sites (quinoline, piperazine) that strongly interact with unreacted silanol groups on standard silica-based columns.

  • Solution: Switch to a fully end-capped column designed for basic compounds. Ensure your mobile phase contains at least 0.1% formic acid to keep the basic sites fully protonated, which minimizes secondary ionic interactions with the stationary phase.

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of Men 16132 and Diclofenac in OA

[label="Diclofen Comparative Efficacy of Men 16132 and Diclofenac in Osteoarthritis: A Mechanistic and Experimental Guide Introduction Osteoarthritis (OA) is a debilitating whole-joint disease characterized by cartilage...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Diclofen

Comparative Efficacy of Men 16132 and Diclofenac in Osteoarthritis: A Mechanistic and Experimental Guide

Introduction

Osteoarthritis (OA) is a debilitating whole-joint disease characterized by cartilage degradation, synovial inflammation, and chronic nociception. Current standard-of-care pharmacological interventions heavily rely on Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Diclofenac. While effective at providing symptomatic relief by inhibiting cyclooxygenase (COX) enzymes, NSAIDs fail to halt structural disease progression and are associated with systemic gastrointestinal and cardiovascular toxicities.

Emerging research highlights the kinin-kallikrein system, specifically the Bradykinin B2 Receptor (B2R), as a potent upstream mediator of OA pathology [1]. Men 16132 (Fasitibant chloride) is a highly selective, non-peptide B2R antagonist designed for intra-articular administration. By blocking bradykinin-induced pro-inflammatory cascades at the receptor level, Men 16132 presents a targeted approach to both symptom management and potential disease modification (DMOAD) [2, 3].

Mechanistic Comparison: Upstream vs. Downstream Inhibition

The fundamental difference between Men 16132 and Diclofenac lies in their position within the inflammatory cascade.

  • Diclofenac (Downstream): Acts as a non-selective inhibitor of COX-1 and COX-2. It directly blocks the conversion of arachidonic acid to Prostaglandin E2 (PGE2). However, it does not prevent the release of upstream cytokines (IL-1β, IL-6) or the activation of matrix metalloproteinases (MMPs) that drive cartilage destruction.

  • Men 16132 (Upstream): Bradykinin (BK) accumulates in OA synovial fluid, binding to B2R on fibroblast-like synoviocytes to induce a massive release of PGE2, IL-6, and IL-8, while simultaneously upregulating COX-2 gene expression [2]. Men 16132 competitively antagonizes B2R (pKi ~ 10.5), effectively neutralizing the BK-induced synergistic inflammatory response before COX-2 is even upregulated [1, 2].

G BK Bradykinin (BK) B2R B2 Receptor (B2R) BK->B2R Activates COX COX-1 / COX-2 B2R->COX Upregulates MEN Men 16132 (Fasitibant) B2R Antagonist MEN->B2R Inhibits AA Arachidonic Acid AA->COX Substrate PGE2 PGE2 & Cytokines (IL-6, IL-8) COX->PGE2 Synthesizes DIC Diclofenac COX Inhibitor DIC->COX Inhibits OA Osteoarthritis Pain & Inflammation PGE2->OA Drives Pathology

Fig 1: Mechanistic comparison of Men 16132 (upstream) and Diclofenac (downstream) in OA pathways.

Quantitative Efficacy Profile

To objectively evaluate these compounds, we must compare their pharmacological metrics and in vivo performance.

ParameterMen 16132 (Fasitibant chloride)Diclofenac
Primary Target Bradykinin B2 Receptor (B2R)COX-1 and COX-2 Enzymes
Mechanism of Action Competitive AntagonismEnzyme Inhibition
Binding Affinity / IC50 pKi = 10.5 (Subnanomolar affinity)IC50 ~ 4-20 nM (COX-2)
Effect on COX-2 Expression Prevents BK-induced gene upregulationNo effect on expression (inhibits activity)
Delivery Route in OA Intra-articular (IA) injectionOral, Topical, or IA
In Vivo Efficacy (Pain/Edema) 40-45% reduction in carrageenan models~50% reduction in acute models
Systemic Toxicity Risk Low (Localized IA administration)High (GI bleeding, renal/cardiovascular)

Experimental Protocols: Validating Efficacy

To establish the comparative efficacy of these compounds, drug development professionals utilize highly controlled in vitro and in vivo models. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol 1: In Vitro Synoviocyte Inflammatory Assay

Causality: Human fibroblast-like synoviocytes (HFLS) are the primary drivers of synovial inflammation in OA. Testing drugs directly on HFLS ensures we are measuring relevant localized tissue responses rather than systemic immune cell reactions.

  • Cell Culture & Seeding: Culture HFLS in DMEM supplemented with 10% FBS. Seed at 1×105 cells/well in 24-well plates and serum-starve for 24 hours to synchronize the cell cycle and establish a baseline.

  • Pre-treatment:

    • Group A (Men 16132): Incubate with 1 µM Men 16132 for 30 minutes.

    • Group B (Diclofenac): Incubate with 1 µM Diclofenac for 30 minutes.

    • Group C (Vehicle): Buffer only.

  • Stimulation: Introduce 10 nM Bradykinin (BK) to all wells to simulate the OA synovial environment.

  • Quantification (Self-Validation): After 24 hours, harvest the supernatant. Use ELISA to quantify PGE2, IL-6, and IL-8. Validation step: Perform RT-qPCR on the cell lysate for COX-2 mRNA. Diclofenac should show high COX-2 mRNA but low PGE2 protein (enzyme inhibited). Men 16132 should show low COX-2 mRNA and low PGE2 protein (pathway blocked).

Protocol 2: In Vivo Monosodium Iodoacetate (MIA) OA Model

Causality: The MIA model is chosen because it accurately replicates the biphasic nature of human OA: an acute inflammatory phase (Days 1-7) followed by a chronic neuropathic phase (Days 14+) [5]. This allows researchers to differentiate between pure anti-inflammatory effects and neuropathic pain modulation.

  • Acclimation & Baseline: Habituate male Wistar rats to the testing environment. Establish baseline mechanonociception using Von Frey filaments.

  • Induction: Inject 2 mg of MIA in 50 µL saline intra-articularly into the right knee.

  • Treatment Allocation:

    • Men 16132: 100 µg IA injection on Day 3 (targets local inflammation).

    • Diclofenac: 5 mg/kg oral gavage daily.

  • Behavioral Assessment: Measure weight-bearing asymmetry (using an incapacitance tester) and paw withdrawal thresholds on Days 3, 7, 14, and 21.

  • Histopathology: At Day 21, sacrifice the animals. Extract the knee joints for OARSI scoring to evaluate cartilage degradation and osteophyte formation.

Workflow Acclimation 1. Animal Acclimation (Wistar Rats) Induction 2. OA Induction (Intra-articular MIA) Acclimation->Induction Grouping 3. Randomization & Treatment Allocation Induction->Grouping Trt_MEN Men 16132 (Intra-articular) Grouping->Trt_MEN Trt_DIC Diclofenac (Oral/Systemic) Grouping->Trt_DIC Trt_Veh Vehicle Control Grouping->Trt_Veh Assay 4. Behavioral & Biochemical Assays Trt_MEN->Assay Trt_DIC->Assay Trt_Veh->Assay Analysis 5. Data Synthesis & Statistical Analysis Assay->Analysis

Fig 2: In vivo workflow for evaluating Men 16132 and Diclofenac efficacy in OA models.

Conclusion

While Diclofenac remains a powerful tool for acute symptom management in OA, its downstream mechanism and systemic administration limit its long-term utility. Men 16132 represents a paradigm shift toward localized, upstream intervention. By antagonizing the B2 receptor, Men 16132 not only silences the nociceptive signaling of bradykinin but also prevents the broader inflammatory cascade that drives joint destruction, positioning it as a highly promising candidate in the DMOAD landscape [3, 4].

References

  • Novel effects mediated by bradykinin and pharmacological characterization of bradykinin B2 receptor antagonism in human synovial fibroblasts Source: British Journal of Pharmacology URL: [Link]

  • Recent advances in intra-articular drug delivery systems for osteoarthritis therapy Source: Archive ouverte UNIGE URL: [Link]

  • Pharmaceutical therapeutics for articular regeneration and restoration: state-of-the-art technology for screening small molecular drugs Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Targeting Proteinase Activated Receptor-4 Reduces Mechanonociception During the Acute Inflammatory Phase but not the Chronic Neuropathic Phase of Osteoarthritis in Rats Source: Frontiers in Pain Research URL: [Link]

Comparative

A Senior Application Scientist's Guide to Validating Men 16132 Specificity Using B2 Receptor Knockout Models

In the landscape of drug development, particularly for G-protein-coupled receptors (GPCRs), establishing the precise mechanism of action and target specificity of a compound is paramount. Off-target effects can lead to u...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development, particularly for G-protein-coupled receptors (GPCRs), establishing the precise mechanism of action and target specificity of a compound is paramount. Off-target effects can lead to unforeseen side effects, reduced efficacy, and costly late-stage trial failures. This guide provides an in-depth, technical comparison of methodologies for validating the specificity of Men 16132 (also known as Fasitibant), a potent, nonpeptide antagonist of the bradykinin B2 receptor.[1][2] We will focus on the use of B2 receptor knockout (B2R-KO) models as the definitive tool for unequivocal target validation, comparing experimental outcomes directly with those from wild-type (WT) counterparts.

The Critical Role of the Bradykinin B2 Receptor

The bradykinin B2 receptor is a key component of the kallikrein-kinin system. Its endogenous ligand, bradykinin (BK), is a potent inflammatory mediator involved in vasodilation, increased vascular permeability, pain, and bronchoconstriction.[3][4] Antagonizing the B2 receptor is therefore a promising therapeutic strategy for a range of inflammatory conditions, including osteoarthritis and rheumatoid arthritis.[1][3]

Activation of the B2 receptor, a Gq-coupled GPCR, initiates a well-defined signaling cascade.[5] This process is the foundation upon which functional assays for both agonists and antagonists are built.

B2_Signaling_Pathway cluster_membrane Cell Membrane B2R B2 Receptor Gq Gq Protein B2R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG BK Bradykinin (Agonist) BK->B2R Activates Men16132 Men 16132 (Antagonist) Men16132->B2R Blocks Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Cellular Response (e.g., Inflammation, Pain) Ca_Release->Response PKC_Activation->Response

Figure 1: Simplified Bradykinin B2 Receptor Signaling Pathway.
Men 16132: Pharmacological Profile

Men 16132 is characterized as a high-affinity, selective, and long-acting B2 receptor antagonist.[2][6] Initial pharmacological studies, typically conducted in cell lines overexpressing the human receptor or in tissues from standard laboratory animals (e.g., guinea pigs, rats), have established its potent activity.[2][3][6]

Assay TypeSpecies / SystemMen 16132 Potency / AffinityReference
Radioligand BindingHuman B2-CHO CellspKi: 10.5[2]
Radioligand BindingGuinea Pig AirwayspKi: 10.0[2]
Radioligand BindingMouse Lung/IleumSubnanomolar affinity[7]
Functional (IP Accumulation)Human B2-CHO CellspKB: 10.3[2]
Functional (Contraction)Guinea Pig IleumpKB: 10.1[2]
Functional (Contraction)Mouse IleumpA2: 9.4[7]
Table 1: Summary of the reported in vitro pharmacological profile of Men 16132.

While these data are compelling, they do not definitively prove that the observed effects in vivo are solely mediated through the B2 receptor. To achieve this, a biological system devoid of the target is required.

The Knockout Model: The Unimpeachable Control

The use of a knockout (KO) animal, in which the gene encoding the target receptor has been deleted, provides the most rigorous test of drug specificity.[8][9] The logic is straightforward: if a drug's pharmacological effect is entirely dependent on its interaction with a specific receptor, then the effect must be absent in an animal that genetically lacks that receptor.

This section outlines a validation workflow comparing responses in wild-type (WT) animals with their B2R-KO littermates, ensuring a homogenous genetic background and providing a self-validating experimental system.

Validation_Workflow cluster_wt Wild-Type (WT) Model cluster_ko B2 Receptor Knockout (B2R-KO) Model start Validation Objective: Confirm Men 16132 B2R Specificity wt_vitro In Vitro Assays (Tissues / Primary Cells) start->wt_vitro Parallel In Vitro Studies wt_vivo In Vivo Assays (Animal Models) start->wt_vivo Parallel In Vivo Studies ko_vitro In Vitro Assays (Tissues / Primary Cells) start->ko_vitro Parallel In Vitro Studies ko_vivo In Vivo Assays (Animal Models) start->ko_vivo Parallel In Vivo Studies compare Comparative Data Analysis wt_vitro->compare wt_vivo->compare ko_vitro->compare ko_vivo->compare conclusion Conclusion on Specificity compare->conclusion

Figure 2: Experimental workflow for validating antagonist specificity using WT vs. KO models.

PART A: In Vitro Specificity Validation

The foundational step is to demonstrate that Men 16132 loses its ability to bind and antagonize its target in tissues or cells derived from B2R-KO animals.

Protocol 1: Competitive Radioligand Binding Assay

This assay directly measures the ability of Men 16132 to displace a radiolabeled ligand from the B2 receptor.

Objective: To demonstrate the absence of specific [³H]-Bradykinin binding sites in B2R-KO tissues, and thus the inability of Men 16132 to bind.

Methodology:

  • Tissue Preparation: Homogenize tissues (e.g., lung, ileum) from both WT and B2R-KO mice in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare membrane fractions via differential centrifugation.[7]

  • Assay Setup: In a 96-well plate, combine:

    • Membrane preparation (10-50 µg protein) from either WT or B2R-KO animals.

    • A fixed concentration of [³H]-Bradykinin (e.g., 0.1-0.5 nM).

    • Increasing concentrations of unlabeled Men 16132 (e.g., 10⁻¹² to 10⁻⁵ M) or vehicle.

    • For non-specific binding determination, add a high concentration of unlabeled Bradykinin (e.g., 1 µM).

  • Incubation: Incubate plates at room temperature for 60-90 minutes.

  • Termination: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) and wash with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure radioactivity retained on the filters using a liquid scintillation counter.

  • Analysis:

    • WT: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of Men 16132 and fit to a one-site competition model to determine the Ki value.

    • B2R-KO: Determine if any specific binding is detectable.

Protocol 2: Functional Antagonism Assay (Ileum Contraction)

This assay measures the ability of Men 16132 to block the physiological response to B2 receptor activation.

Objective: To show that Men 16132 blocks BK-induced smooth muscle contraction in WT tissue but has no effect in B2R-KO tissue, which itself should not respond to BK.[7][9]

Methodology:

  • Tissue Preparation: Isolate longitudinal smooth muscle from the ileum of WT and B2R-KO mice and mount in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Equilibration: Allow tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.

  • Antagonist Pre-incubation: Add either vehicle or a fixed concentration of Men 16132 to the organ baths and incubate for 30-60 minutes.

  • Agonist Challenge: Generate a cumulative concentration-response curve to Bradykinin (e.g., 10⁻¹⁰ to 10⁻⁶ M).

  • Data Acquisition: Record isometric contractions using a force-displacement transducer.

  • Analysis:

    • WT: In the absence of Men 16132, BK should produce a robust, concentration-dependent contraction. Men 16132 should cause a rightward shift in the BK concentration-response curve. Calculate the pA2 value to quantify antagonist potency.[7]

    • B2R-KO: Bradykinin should fail to elicit a significant contractile response, confirming the absence of functional B2 receptors.[9]

PART B: In Vivo Specificity Validation

In vivo experiments provide the ultimate proof of on-target activity in a complex physiological system.

Protocol 3: Bradykinin-Induced Hypotension Model

Objective: To demonstrate that Men 16132 prevents BK-induced hypotension in WT mice, while B2R-KO mice are inherently resistant to this effect.

Methodology:

  • Animal Preparation: Anesthetize WT and B2R-KO mice. Cannulate the carotid artery to monitor mean arterial pressure (MAP) and the jugular vein for drug administration.

  • Stabilization: Allow cardiovascular parameters to stabilize for at least 20 minutes.

  • Antagonist Administration: Administer an intravenous (i.v.) dose of Men 16132 or vehicle to both WT and B2R-KO groups.

  • Agonist Challenge: After a set pre-treatment time (e.g., 15-30 minutes), administer an i.v. bolus of Bradykinin (e.g., 10 nmol/kg).

  • Data Acquisition: Continuously record MAP throughout the experiment.

  • Analysis:

    • WT: The vehicle-treated group should exhibit a sharp, transient drop in MAP following the BK challenge. The Men 16132-treated group should show significant attenuation or complete blockade of this hypotensive response.[6]

    • B2R-KO: These mice should show a significantly blunted or no hypotensive response to the BK challenge, regardless of treatment with Men 16132.[8]

Interpreting the Data: A Comparative Summary

The power of this approach lies in the stark contrast between the expected outcomes in the two genotypes.

AssayWild-Type (WT) OutcomeB2 Receptor Knockout (B2R-KO) OutcomeSpecificity Conclusion
Radioligand Binding High-affinity, specific binding of [³H]-BK, which is competitively displaced by Men 16132.No significant specific binding of [³H]-BK is detected.Binding is target-specific.
Functional Assay BK elicits a potent functional response (e.g., contraction) that is blocked by Men 16132 in a concentration-dependent manner.BK fails to elicit a functional response. Men 16132 has no effect to measure.Functional antagonism is mediated by the B2 receptor.
In Vivo PD Model BK challenge causes a robust physiological effect (e.g., hypotension) that is prevented by pre-treatment with Men 16132.BK challenge fails to produce a significant physiological effect.The in vivo efficacy of Men 16132 is due to on-target B2 receptor blockade.

Table 2: Expected comparative outcomes for validating Men 16132 specificity.

Logic_Diagram challenge Apply Bradykinin (BK) Challenge + / - Men 16132 wt_model Wild-Type (WT) Model challenge->wt_model ko_model B2R-KO Model challenge->ko_model wt_result_no_drug BK causes strong physiological effect wt_model->wt_result_no_drug Vehicle wt_result_drug Men 16132 blocks BK effect wt_model->wt_result_drug Men 16132 ko_result BK causes no physiological effect ko_model->ko_result Vehicle or Men 16132 conclusion Conclusion: Men 16132 effect is B2 Receptor-Dependent wt_result_drug->conclusion ko_result->conclusion

Figure 3: Logical framework for confirming on-target activity using knockout models.
Comparison with Alternative Validation Methods

While the knockout model is the gold standard, other methods provide valuable, albeit less definitive, evidence of specificity.

  • Receptor Selectivity Screening: Testing the compound against a broad panel of other GPCRs, ion channels, and enzymes can identify potential off-targets.[2] Men 16132 has been shown to be highly selective in such panels. However, these screens are not exhaustive and do not prove that the in vivo effect is mediated by the intended target.

  • Use of Structurally Unrelated Antagonists: Demonstrating that multiple, chemically distinct antagonists for the same target (e.g., Men 16132 vs. the peptide antagonist Icatibant) produce the same biological effect can strengthen the case for on-target activity.[3][7]

  • siRNA/CRISPR Knockdown: In cell-based assays, transiently knocking down the expression of the target receptor can mimic a knockout condition. This is a powerful in vitro tool but is not applicable for whole-animal in vivo studies.

These methods are complementary, but only the genetic knockout provides a clean, unambiguous system to test for on-target dependency in vivo.

Conclusion

The validation of a drug candidate's specificity is a non-negotiable step in preclinical development. For Men 16132, a potent B2 receptor antagonist, leveraging a B2 receptor knockout model offers the most definitive evidence of its mechanism of action. By running parallel experiments with wild-type controls, researchers can systematically demonstrate that Men 16132's ability to bind, antagonize, and produce a physiological effect is entirely contingent upon the presence of the B2 receptor. This rigorous, self-validating approach provides the highest degree of confidence in the compound's specificity, de-risking its progression into clinical development.

References

  • Cucchi, P., Meini, S., et al. (2005). MEN16132, a Novel Potent and Selective Nonpeptide Kinin B 2 Receptor Antagonist: In Vivo Activity on Bradykinin-Induced Bronchoconstriction and Nasal Mucosa Microvascular Leakage in Anesthetized Guinea Pigs. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Valenti, C., Fattori, D., et al. (2005). MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization. British Journal of Pharmacology. Available at: [Link]

  • Valenti, C., Cialdai, C., et al. (2012). Fasitibant chloride, a kinin B₂ receptor antagonist, and dexamethasone interact to inhibit carrageenan-induced inflammatory arthritis in rats. British Journal of Pharmacology. Available at: [Link]

  • Meini, S., Valenti, C., et al. (2006). Comparative antagonist pharmacology at the native mouse bradykinin B2 receptor: radioligand binding and smooth muscle contractility studies. British Journal of Pharmacology. Available at: [Link]

  • Tejedor-Real, P. (2022). Simplified pharmacodynamic pathway of drug action on beta 2 adrenergic receptor in a stylized airway cell. ClinPGx. Available at: [Link]

  • Meini, S., et al. (2010). Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor. British Journal of Pharmacology. Available at: [Link]

  • Madeddu, P., et al. (2003). Cardiac Hypertrophy and Microvascular Deficit in Kinin B2 Receptor Knockout Mice. Hypertension. Available at: [Link]

  • Feghali, C. A., & Wright, T. M. (n.d.). Beta-2 adrenergic receptors play a central role in the management of bronchospastic disorders. StatPearls - NCBI Bookshelf. Available at: [Link]

  • White, R. E., et al. (2012). Mice Lacking the β2 Adrenergic Receptor Have a Unique Genetic Profile before and after Focal Brain Ischaemia. ASN NEURO. Available at: [Link]

  • Wikipedia. (n.d.). Beta-2 adrenergic receptor. Retrieved from [Link]

  • Valenti, C., et al. (2010). Anti-inflammatory synergy of MEN16132, a kinin B(2) receptor antagonist, and dexamethasone in carrageenan-induced knee joint arthritis in rats. British Journal of Pharmacology. Available at: [Link]

  • Liu, X., et al. (2012). Biased Signaling Pathways in β2-Adrenergic Receptor Characterized by 19F-NMR. Science. Available at: [Link]

  • Belay, T., et al. (2022). Characterization of beta2-adrenergic receptor knockout mouse model during Chlamydia muridarum genital infection. PLOS ONE. Available at: [Link]

  • L-E, J., et al. (2013). β2-Adrenergic Receptor Knockout Mice Exhibit A Diabetic Retinopathy Phenotype. PLOS ONE. Available at: [Link]

  • de Graaf, C., & Rognan, D. (2014). Predicting GPCR Promiscuity Using Binding Site Features. ResearchGate. Available at: [Link]

  • Benovic, J. L. (2002). Novel beta2-adrenergic receptor signaling pathways. Journal of Allergy and Clinical Immunology. Available at: [Link]

  • Lee, S., et al. (2022). A machine learning model for classifying G-protein-coupled receptors as agonists or antagonists. Scientific Reports. Available at: [Link]

  • Zhang, Y., et al. (2019). [ADRB2 Gene Knockout in Human Primary T Cells by Multiple sgRNAs Construced using CRISPR/Cas9 Technology]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. Available at: [Link]

  • Lee, S., et al. (2022). A machine learning model for classifying G-protein-coupled receptors as agonists or antagonists. Nature. Available at: [Link]

  • AbdAlla, S., et al. (2011). Establishment of an in vivo model facilitates B2 receptor protein maturation and heterodimerization. Integrative Biology. Available at: [Link]

  • Cohen, I., et al. (2011). Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors. Journal of Biological Chemistry. Available at: [Link]

  • Ranjbar, M., et al. (2022). B2M gene knockout in HEK293T cells by non-viral delivery of CRISPR-Cas9 system for the generation of universal cells. ResearchGate. Available at: [Link]

  • Kenakin, T. (2016). Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube. Available at: [Link]

  • Li, Y., et al. (2015). CB2 Cannabinoid Receptor Knockout in Mice Impairs Contextual Long-Term Memory and Motor Performance in a Rotarod Task. PLOS ONE. Available at: [Link]

  • Couture, R., & Gauthier, J. (1998). Effects of kinins on isolated stomachs of control and transgenic knockout B2 receptor mice. Canadian Journal of Physiology and Pharmacology. Available at: [Link]

  • Woodworth, A., et al. (2019). A practical guide to validation and verification of analytical methods in the clinical laboratory. Clinical Biochemistry. Available at: [Link]

  • Maggi, C. A., et al. (1996). Pharmacology of the peptidomimetic, MEN 11149, a new potent, selective and orally effective tachykinin NK1 receptor antagonist. British Journal of Pharmacology. Available at: [Link]

  • Botelho, J. C., et al. (2017). Development and Validation of a Serum Total Testosterone LC-MS/MS assay Certified by the CDC Hormone Standardization Program. Clinical Chemistry. Available at: [Link]

  • Inoue, K., et al. (2018). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • The Dapper Advisor. (2024). 4 Best Clothing Brands for Short Men. YouTube. Available at: [Link]

  • Inoue, K., et al. (2018). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. ResearchGate. Available at: [Link]

  • Mula, J., et al. (2023). Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit. Biomedicine & Pharmacotherapy. Available at: [Link]

Sources

Validation

Decoding Duration: A Comparative Guide to the Action of Fasitibant vs. Peptide-Based Bradykinin B2 Receptor Antagonists

In the landscape of inflammatory and cardiovascular research, the kinin-kallikrein system, and specifically the bradykinin B2 receptor (B2R), represents a pivotal target. Antagonism of this G-protein coupled receptor (GP...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of inflammatory and cardiovascular research, the kinin-kallikrein system, and specifically the bradykinin B2 receptor (B2R), represents a pivotal target. Antagonism of this G-protein coupled receptor (GPCR) holds therapeutic promise for a range of pathologies, from hereditary angioedema (HAE) to osteoarthritis. The clinical and experimental utility of a B2R antagonist is critically defined by its duration of action—a parameter governed by a complex interplay of its chemical nature, pharmacokinetics, and receptor-level binding kinetics.

This guide provides an in-depth comparison of the duration of action between fasitibant, a non-peptide B2R antagonist, and the class of peptide-based antagonists, exemplified by the clinically approved drug icatibant. We will dissect the molecular and pharmacological underpinnings that dictate how long these molecules exert their effects, supported by experimental data and detailed protocols for their evaluation.

The Molecular Basis of Duration: Peptides vs. Non-Peptides

The fundamental structural difference between peptide and non-peptide antagonists is the primary determinant of their pharmacological profiles.

  • Peptide Antagonists (e.g., Icatibant): Icatibant is a synthetic decapeptide, structurally similar to bradykinin itself but with modifications that confer antagonistic properties.[1] While potent, peptide-based drugs are often susceptible to degradation by endogenous proteases. This metabolic vulnerability is a key factor limiting their systemic half-life and, consequently, their duration of action. Their mechanism is typically competitive, vying with endogenous bradykinin for the same binding site on the B2 receptor.[1]

  • Non-Peptide Antagonists (e.g., Fasitibant): Fasitibant (also known as MEN16132) is a small molecule antagonist.[2][3] This non-peptide structure renders it resistant to proteolytic degradation, offering a significant advantage in terms of metabolic stability. As we will explore, fasitibant's defining characteristic is its exceptionally long duration of action, which preclinical evidence suggests is due not only to metabolic stability but also to its unique binding kinetics at the receptor level.[4][5]

Comparative Analysis: Fasitibant's Sustained Action vs. Icatibant's Transient Blockade

Direct head-to-head clinical data is limited due to the discontinuation of fasitibant's clinical development. However, a wealth of preclinical and in vitro data provides a clear picture of their distinct temporal profiles.

Fasitibant: A Profile of Persistence

Preclinical studies have consistently highlighted fasitibant as a "long-lasting" antagonist.[2][4]

  • In Vivo Animal Models: In a key study using anesthetized guinea pigs, intravenously administered fasitibant inhibited bradykinin-induced bronchoconstriction for more than 8 hours at a dose of 30 nmol/kg.[4] When administered locally to the nasal mucosa, its inhibitory effect on plasma leakage lasted for more than 15 hours.[4] In these models, fasitibant was demonstrated to be both more potent and to possess a significantly longer duration of action compared to the peptide antagonist icatibant.[4][6]

  • In Vitro Receptor Kinetics: The molecular mechanism for this prolonged action appears to be a slow dissociation rate from the B2 receptor. In vitro washout experiments, which measure how quickly an antagonist "un-binds" from its target, showed that fasitibant has a slower reversibility compared to icatibant.[7] Further investigation into the molecular interactions revealed that fasitibant binds deeper within the transmembrane domains of the B2 receptor, contributing to this slow dissociation and prolonged receptor occupancy.[5]

Icatibant: A Profile of Acute Intervention

Icatibant's profile is well-characterized through its clinical use for acute attacks of HAE.

  • Human Clinical Data: The median time to 50% symptom reduction in HAE patients treated with a 30 mg subcutaneous dose of icatibant is consistently reported to be between 2.0 and 2.5 hours.[8][9]

  • Dosing Regimen: Clinical guidelines and product characteristics for icatibant recommend that a second dose can be administered after 6 hours if symptoms recur or are insufficiently resolved.[1][10] This 6-hour window is a strong clinical indicator of its effective duration of action in a therapeutic setting.

  • Pharmacokinetics: The terminal half-life of icatibant in humans is approximately 1 to 2 hours.[9] Its clearance is primarily driven by metabolic degradation.[1] This relatively rapid clearance aligns with its observed clinical duration of action, where receptor blockade is not sustained long after the drug is eliminated from circulation.

Quantitative Comparison of Key Pharmacodynamic and Pharmacokinetic Parameters
ParameterFasitibant (MEN16132)IcatibantRationale & Causality
Chemical Class Non-peptide small moleculePeptide (synthetic decapeptide)Structure dictates metabolic stability and receptor interaction.
Mechanism of Action Selective, high-affinity B2R antagonist[2]Selective, competitive B2R antagonist[1]Both target the same receptor but with different binding kinetics.
Preclinical Duration >8 hours (IV), >15 hours (intranasal) in guinea pigs[4]Shorter-acting than fasitibant in the same models[4]Fasitibant's chemical structure allows for slower dissociation from the receptor and resistance to metabolism.
Clinical Duration Data not publicly available~6 hours (inferred from re-dosing interval)[1][10]Icatibant's duration is limited by its relatively short pharmacokinetic half-life.
Key Determinant of Duration Slow receptor dissociation rate (long residence time)[5][7]Systemic clearance and metabolic degradation[1][9]Fasitibant's effect persists at the receptor long after systemic levels may decline. Icatibant's effect is more directly tied to its plasma concentration.

Methodologies for Determining Antagonist Duration of Action

In Vitro Functional Assessment: Schild Analysis for Potency and Nature of Antagonism

This assay determines the antagonist's affinity (pA2 or pKB) and whether it acts competitively. A truly competitive antagonist's effect can be overcome by increasing the agonist concentration.

Experimental Rationale: By generating agonist concentration-response curves in the presence of fixed antagonist concentrations, we can quantify the antagonist's potency. A parallel rightward shift in the curve without a change in the maximum response is the hallmark of competitive antagonism.[11]

Step-by-Step Protocol:

  • Cell Culture: Culture cells expressing the human B2 receptor (e.g., CHO-K1 or HEK293 cells) to confluence in 96-well plates.

  • Agonist Preparation: Prepare a series of dilutions of bradykinin (agonist) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Antagonist Preparation: Prepare fixed concentrations of the antagonist (e.g., fasitibant or icatibant). Typically, 3-4 concentrations are used, spanning a range around the expected Ki value.

  • Antagonist Pre-incubation: Wash the cells and add the fixed concentrations of the antagonist to the appropriate wells. A control group receives only the vehicle buffer. Incubate for a period sufficient to reach binding equilibrium (e.g., 60 minutes at 37°C).

  • Agonist Challenge: Add the serial dilutions of bradykinin to the wells and incubate to stimulate a functional response (e.g., calcium mobilization or inositol phosphate accumulation).

  • Response Measurement: Measure the cellular response using a suitable detection method. For calcium, a fluorescent plate reader (like a FLIPR) is used with a calcium-sensitive dye. For inositol phosphates, a radiolabeled or fluorescence-based detection kit is used.

  • Data Analysis:

    • Plot the agonist concentration vs. response for each antagonist concentration.

    • Calculate the Dose Ratio (DR): the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

    • Construct the Schild Plot: Plot log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.

    • The x-intercept of the linear regression line gives the pA2 value, an estimate of the antagonist's affinity. A slope that is not significantly different from 1.0 is consistent with simple competitive antagonism.[11][12]

In Vitro Kinetic Assessment: Washout Assay for Receptor Residence Time

This assay directly measures the dissociation rate of an antagonist, a key determinant of its pharmacodynamic duration of action. A slow dissociation rate (long residence time) means the drug's effect will persist even after the free drug concentration in the surrounding environment has decreased.

Experimental Rationale: This method compares the recovery of an agonist response after the antagonist has been washed away. A slow recovery implies a slow dissociation rate. This provides a direct mechanistic explanation for the long-lasting effects observed with fasitibant.[5]

Step-by-Step Protocol:

  • Cell Preparation: Use cells expressing the B2 receptor, plated in 96-well plates as in the Schild analysis.

  • Antagonist Incubation: Treat cells with a high concentration of the antagonist (e.g., 100x Ki of fasitibant or icatibant) for a set period to ensure maximal receptor binding (e.g., 60 minutes).

  • Washout Phase: At time zero (t=0), rapidly remove the antagonist-containing medium and wash the cells multiple times (e.g., 3-5 times) with pre-warmed, drug-free assay buffer. This initiates the dissociation process.

  • Time-Course Agonist Challenge: At various time points after the washout (e.g., t = 5, 30, 60, 120, 180 minutes), challenge separate wells with a fixed, high concentration of bradykinin (e.g., EC90) to elicit a response.

  • Response Measurement: Measure the functional response (e.g., calcium flux) at each time point.

  • Data Analysis:

    • Normalize the data by expressing the agonist response at each time point as a percentage of the maximum response observed in control cells that were never exposed to the antagonist.

    • Plot the % recovery of the agonist response against time.

    • Fit the data to a one-phase association curve to calculate the rate of recovery (k_obs). A slower rate indicates a slower antagonist dissociation. The half-life for recovery (t1/2) can be calculated as 0.693 / k_obs. A longer t1/2 signifies a longer receptor residence time.

In Vivo Pharmacodynamic Assessment: Carrageenan-Induced Rat Paw Edema Model

This classic in vivo model of acute inflammation is used to assess the efficacy and duration of action of anti-inflammatory drugs in a living system.

Experimental Rationale: Carrageenan injection into a rat's paw induces an inflammatory response mediated by bradykinin, prostaglandins, and other factors.[13] By administering an antagonist at different time points before the carrageenan challenge, one can determine how long the drug remains effective at suppressing the inflammatory edema.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week before the experiment.

  • Grouping: Randomly assign animals to different groups (n=6-8 per group):

    • Vehicle Control (receives drug vehicle + carrageenan)

    • Antagonist Group(s) (receives fasitibant or icatibant at a specific dose and time point + carrageenan)

  • Antagonist Administration: Administer the antagonist (e.g., via subcutaneous or oral route) at various time points before the inflammatory challenge (e.g., 1, 4, 8, 12, 24 hours prior).

  • Baseline Measurement: Just before the challenge, measure the baseline volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[14]

  • Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., every hour for 6 hours). The peak edema is typically observed between 3-5 hours.[13]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100.

    • Plot the % inhibition against the pre-treatment time for the antagonist. This plot directly visualizes the duration of the drug's effective anti-inflammatory action.

Visualizing the Science: Pathways and Protocols

To better understand the underlying biology and experimental designs, the following diagrams are provided.

Bradykinin B2 Receptor Signaling Pathway

Bradykinin binding to the B2R activates Gq proteins, initiating a cascade that leads to inflammation and vasodilation.

B2R_Signaling cluster_membrane Plasma Membrane B2R Bradykinin B2 Receptor (B2R) Gq Gαq/11 B2R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG BK Bradykinin (Agonist) BK->B2R Activates Fasitibant Fasitibant / Icatibant Fasitibant->B2R Blocks ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Response Inflammatory Response Ca->Response PKC->Response

Caption: Bradykinin B2 Receptor (B2R) signaling cascade.

Experimental Workflow: Schild Analysis

Schild_Workflow A Plate B2R-expressing cells in 96-well plate B Pre-incubate with fixed [Antagonist] or Vehicle A->B C Add serial dilutions of Bradykinin (Agonist) B->C D Measure functional response (e.g., Calcium Flux) C->D E Plot Concentration-Response Curves & determine EC50s D->E F Calculate Dose Ratios (DR) E->F G Construct Schild Plot (log[Antagonist] vs log(DR-1)) F->G H Determine pA2 (potency) and slope (competitivity) G->H

Caption: Workflow for determining antagonist potency via Schild analysis.

Experimental Workflow: Receptor Residence Time Assay

Residence_Time_Workflow A Plate B2R-expressing cells B Incubate with high [Antagonist] to saturate A->B C t=0: Washout antagonist thoroughly B->C D At various time points (t=x min), challenge with Agonist (EC90) C->D E Measure functional response D->E F Plot % Response Recovery vs. Time E->F G Calculate rate of recovery (k_obs) and half-life (t½) F->G

Caption: Workflow for assessing antagonist receptor residence time.

Experimental Workflow: In Vivo Rat Paw Edema Model

Paw_Edema_Workflow A Administer Antagonist or Vehicle to rats at t = -x hours B Measure baseline paw volume (t=0) A->B C Inject Carrageenan into paw (t=0) B->C D Measure paw volume over 1-6 hours C->D E Calculate edema volume and % Inhibition D->E F Plot % Inhibition vs. Antagonist pre-treatment time E->F

Caption: Workflow for measuring in vivo duration of action.

Conclusion

The comparison between fasitibant and peptide antagonists like icatibant offers a compelling case study in modern pharmacology. While both classes effectively block the bradykinin B2 receptor, their duration of action is governed by fundamentally different principles. The action of peptide antagonists is largely dictated by their pharmacokinetic profile—rapidly cleared and thus requiring repeat dosing for sustained effect. In contrast, non-peptide antagonists like fasitibant exemplify a more recent paradigm where pharmacodynamic properties, specifically a long receptor residence time, can create a durable, long-lasting effect that is uncoupled from the drug's plasma concentration. Preclinical data strongly supports that fasitibant's molecular structure confers this significant advantage, leading to a prolonged and potent blockade of the B2 receptor. Understanding these differences is crucial for researchers selecting the appropriate tool for their experimental models and for clinicians designing therapeutic strategies for bradykinin-mediated diseases.

References

  • Meini, S., et al. (2005). MEN16132, a Novel Potent and Selective Nonpeptide Kinin B2 Receptor Antagonist: In Vivo Activity on Bradykinin-Induced Bronchoconstriction and Nasal Mucosa Microvascular Leakage in Anesthetized Guinea Pigs. The Journal of Pharmacology and Experimental Therapeutics, 315(2), 837-844. [Link]

  • Griesbacher, T., & Lembeck, F. (2006). Peptide and non-peptide bradykinin receptor antagonists: role in allergic airway disease. Pulmonary Pharmacology & Therapeutics, 19(5), 343-350. [Link]

  • Hess, J. F., et al. (2002). Non-peptide antagonists and agonists of the bradykinin B(2) receptor. Current Medicinal Chemistry, 9(10), 963-972. [Link]

  • Marceau, F., et al. (2001). Effects of Two Novel Non-Peptide Antagonists at the Rabbit Bradykinin B2 Receptor. The Journal of Pharmacology and Experimental Therapeutics, 298(3), 1165-1171. [Link]

  • Harvey, J. H., et al. (2016). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. In Methods in Molecular Biology (Vol. 1484, pp. 43-55). [Link]

  • Patacchini, R., et al. (2001). Differences between peptide and nonpeptide B(2) bradykinin receptor antagonists in blocking bronchoconstriction and hypotension induced by bradykinin in anesthetized Guinea pigs. The Journal of Pharmacology and Experimental Therapeutics, 296(3), 738-744. [Link]

  • Gobeil, F., et al. (1999). Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses. British Journal of Pharmacology, 128(2), 341-350. [Link]

  • Cucchi, P., et al. (2005). MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization. European Journal of Pharmacology, 528(1-3), 7-16. [Link]

  • The Electronic Medicines Compendium (emc). (2024). Icatibant 30 mg solution for injection in pre-filled syringe - Summary of Product Characteristics. [Link]

  • Meini, S., et al. (2007). Comparative antagonist pharmacology at the native mouse bradykinin B2 receptor: radioligand binding and smooth muscle contractility studies. British Journal of Pharmacology, 151(4), 527-535. [Link]

  • Meini, S., et al. (2009). Pharmacological characterization of the bradykinin B2 receptor antagonist MEN16132 in rat in vitro bioassays. European Journal of Pharmacology, 615(1-3), 133-137. [Link]

  • Meini, S., et al. (2008). MEN16132, a kinin B2 receptor antagonist, prevents the endogenous bradykinin effects in guinea-pig airways. European Journal of Pharmacology, 579(1-3), 322-327. [Link]

  • Singh, S., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 4(2), 23-29. [Link]

  • NC-IUPHAR. (n.d.). In vitro pharmacology: receptor antagonism. Guide to Pharmacology. [Link]

  • Lumry, W. R., et al. (2013). Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3. The Journal of Allergy and Clinical Immunology: In Practice, 1(5), 505-510. [Link]

  • Fortin, J. P., et al. (2005). Endogenous Aminopeptidase N Decreases the Potency of Peptide Agonists and Antagonists of the Kinin B1 Receptors in the Rabbit Aorta. British Journal of Pharmacology, 146(4), 526-536. [Link]

  • Kenakin, T. P. (1984). The Schild regression in the process of receptor classification. Canadian Journal of Physiology and Pharmacology, 62(8), 915-923. [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 225, pp. 115-121). [Link]

  • U.S. Food and Drug Administration. (2020). HIGHLIGHTS OF PRESCRIBING INFORMATION: ICATIBANT INJECTION. [Link]

  • Dror, R. O., et al. (2021). G Protein-Coupled Receptor-Ligand Dissociation Rates and Mechanisms from τRAMD Simulations. bioRxiv. [Link]

  • DailyMed. (2024). ICATIBANT injection, for subcutaneous use. National Library of Medicine. [Link]

  • Abid, A., et al. (2021). Posterior Ciliary Artery Contraction by Bradykinin Receptor Subtypes and Implications for Retinal Blood Flow Dysfunction. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Olejniczak, E. T., et al. (2005). An NMR-Based Antagonist Induced Dissociation Assay for Targeting the Ligand-Protein and Protein-Protein Interactions in Competition. Journal of the American Chemical Society, 127(40), 13957-13963. [Link]

  • Teixeira, C. F., et al. (1994). Involvement of B1 and B2 receptors in bradykinin-induced rat paw oedema. British Journal of Pharmacology, 112(4), 1109-1115. [Link]

  • Meini, S., et al. (2014). Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B 2 receptor. British Journal of Pharmacology, 171(13), 3231-3240. [Link]

  • Enzymlogic. (n.d.). KINETICfinder® provides reliable binding kinetics of mu-opioid receptor antagonists and agonists. Enzymlogic. [Link]

  • Drugs.com. (2025). Icatibant: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]

  • Meini, S., et al. (2000). Characterization of bradykinin B(2) receptor antagonists in human and rat urinary bladder. European Journal of Pharmacology, 388(2), 177-182. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Hoffmann, C., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5422. [Link]

Sources

Comparative

Comprehensive Comparison Guide: Reproducibility of MEN 16132 (Fasitibant) Anti-Hyperalgesic Effects

Executive Summary MEN 16132 (Fasitibant chloride) has emerged as a critical pharmacological tool for investigating inflammatory hyperalgesia and osteoarthritis. As a highly potent, selective,1[1], it exhibits subnanomola...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

MEN 16132 (Fasitibant chloride) has emerged as a critical pharmacological tool for investigating inflammatory hyperalgesia and osteoarthritis. As a highly potent, selective,1[1], it exhibits subnanomolar affinity (pKi 10.5) and sustained in vivo activity.

For drug development professionals and researchers, ensuring the reproducibility of MEN 16132's anti-hyperalgesic effects requires a deep understanding of its mechanism and the precise execution of validated experimental models. This guide synthesizes comparative efficacy data, mechanistic causality, and step-by-step self-validating protocols to ensure high-fidelity replication of its therapeutic profile.

Mechanistic Grounding & Causality

Bradykinin (BK) is a primary driver of arthritic pain, acting through the B2R to sensitize peripheral joint afferents. The activation of B2R on synoviocytes and endothelial cells triggers intracellular signaling cascades that upregulate COX-2 expression, leading to a 2[2]. Furthermore, BK synergizes with cytokines like IL-1β to exponentially increase this prostanoid production[2].

MEN 16132 competitively blocks this interaction. By occupying the B2R, it prevents the BK-induced phosphorylation of downstream kinases and halts the synergistic transcription of COX-2, thereby neutralizing the primary driver of inflammatory hyperalgesia at its source.

G BK Bradykinin (BK) B2R B2 Receptor (Synoviocytes & Afferents) BK->B2R Activates COX2 COX-2 Expression B2R->COX2 Upregulates MEN16132 MEN 16132 (Fasitibant) MEN16132->B2R Blocks (pKi 10.5) IL1B IL-1β Synergism IL1B->COX2 Synergizes with BK PGE2 PGE2 Release COX2->PGE2 Synthesizes Pain Hyperalgesia & Edema PGE2->Pain Induces

Bradykinin B2 receptor signaling pathway demonstrating MEN 16132 blockade and downstream effects.

Comparative Efficacy in Inflammatory Arthritis

To establish a reliable baseline for reproducibility, it is crucial to benchmark MEN 16132 against other established pharmacological agents. In the carrageenan-induced rat knee arthritis model,3, resulting in a localized surge of bradykinin[3].

Table 1: Comparative Efficacy of Anti-Hyperalgesic Agents (Carrageenan-Induced Model)

CompoundDrug ClassMax Pain Inhibition (%)Edema Reduction (%)Neutrophil Infiltration Reduction
MEN 16132 Non-peptide B2R Antagonist~45-50%~50%~60%
Icatibant Peptide B2R Antagonist~50%~50%~50%
Dexamethasone Corticosteroid~50%~50%~50%
Dexketoprofen NSAID (COX Inhibitor)~50%No EffectNo Effect

Scientist’s Insight: While MEN 16132 and Dexketoprofen achieve similar maximum pain inhibition (~50%), MEN 16132 uniquely addresses the broader inflammatory milieu (edema and neutrophil recruitment). NSAIDs strictly block downstream prostaglandin synthesis without affecting the upstream leukocyte chemotaxis driven by the kinin system[3].

Validated Experimental Protocols

To ensure high-fidelity reproducibility, protocols must be designed as self-validating systems. The inclusion of both vehicle (negative) and dexamethasone (positive) controls ensures the assay's dynamic range is functioning correctly.

Protocol A: In Vivo Carrageenan-Induced Arthritis Model

Rationale: Carrageenan is chosen over direct BK injection because it mimics a sustained, endogenous inflammatory cascade, providing a more translatable model of arthritic flares.

  • Animal Preparation : Utilize male Wistar rats (250-300 g). Acclimatize for 7 days in a controlled, pathogen-free environment.

  • Pre-Treatment (T = -30 min) : Administer MEN 16132 (10-300 µ g/knee ) via intra-articular injection into the right knee joint.

    • Causality: The 30-minute pretreatment is critical. It allows MEN 16132 to fully occupy the B2 receptors before the carrageenan-induced bradykinin surge occurs.

  • Inflammation Induction (T = 0) : Inject λ-carrageenan (1.5 mg in 50 µL saline) into the same knee joint.

  • Pain Assessment (T = +6 hours) : Measure joint incapacitation using an incapacitance tester (weight-bearing distribution).

    • Validation Check: A successful model will show a significant shift in weight-bearing to the contralateral (un-injected) leg in the vehicle group.

  • Tissue Collection : Euthanize animals and perform a synovial lavage to quantify PGE2, IL-1β, and IL-6 via ELISA.

Workflow Prep Animal Prep (Wistar Rats) Dose Intra-articular Injection (MEN 16132 10-300 µg) Prep->Dose Induce Carrageenan Injection (30 min post-dose) Dose->Induce Assess Pain Assessment (Incapacitance Test) Induce->Assess Tissue Tissue Collection (Cytokines & PGE2) Assess->Tissue

Step-by-step in vivo workflow for evaluating MEN 16132 anti-hyperalgesic reproducibility.

Protocol B: In Vitro Synoviocyte PGE2 Release Assay

Rationale: This assay isolates the specific cellular mechanism (COX-2 upregulation) targeted by MEN 16132, removing systemic variables.

  • Cell Culture : Seed human fibroblast-like synoviocytes in 96-well plates and grow to confluence.

  • Receptor Blockade : Pre-incubate cells with MEN 16132 (1 µM) for 30 minutes.

  • Synergistic Stimulation : Co-administer Bradykinin (1 µM) and IL-1β (1 ng/mL).

    • Causality: IL-1β is added to replicate the synergistic inflammatory environment of an arthritic joint, which amplifies the assay window for PGE2 detection[2].

  • Quantification : After 24 hours, collect the supernatant and measure PGE2 levels using a competitive Enzyme Immunoassay (EIA) kit.

Synergistic Applications: MEN 16132 + Dexamethasone

For researchers developing combination therapies, MEN 16132 exhibits profound synergy with corticosteroids. While dexamethasone broadly suppresses inflammatory gene transcription, it fails to prevent the initial carrageenan-induced activation of prekallikrein and the subsequent release of bradykinin in the synovium[3].

By co-administering MEN 16132 (100 µg) and Dexamethasone (100 µg), researchers can achieve an 3—matching the efficacy of high-dose NSAIDs—while simultaneously suppressing upstream cytokine (IL-1β, IL-6) release more effectively than either drug alone[3].

References

  • Valenti, C., et al. (2012). Fasitibant chloride, a kinin B2 receptor antagonist, and dexamethasone interact to inhibit carrageenan-induced inflammatory arthritis in rats. British Journal of Pharmacology. 3

  • Cucchi, P., et al. (2005). MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization. European Journal of Pharmacology. 1

  • Meini, S., et al. (2012). Fasitibant prevents the bradykinin and interleukin 1β synergism on prostaglandin E₂ release and cyclooxygenase 2 expression in human fibroblast-like synoviocytes. Naunyn-Schmiedeberg's Archives of Pharmacology. 2

Sources

Validation

Men 16132: A Comparative Analysis of Cross-Reactivity with Other G-Protein-Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Importance of Selectivity in GPCR-Targeted Therapeutics G-protein-coupled receptors (GPCRs) represent one of the largest and most...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Importance of Selectivity in GPCR-Targeted Therapeutics

G-protein-coupled receptors (GPCRs) represent one of the largest and most diverse families of cell surface receptors, playing pivotal roles in a vast array of physiological processes. Their druggability has made them a primary focus for therapeutic intervention across numerous disease areas. However, the structural conservation among GPCR family members presents a significant challenge: the potential for off-target interactions, where a therapeutic agent binds to and modulates the activity of unintended receptors. Such cross-reactivity can lead to a range of adverse effects, compromising the safety and efficacy of a drug candidate. Therefore, a thorough understanding of a compound's selectivity profile is paramount in preclinical drug development.

This guide provides a comprehensive analysis of the cross-reactivity of Men 16132, a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R). The bradykinin B2 receptor is a key player in inflammatory processes, and its antagonists are of significant interest for treating conditions such as hereditary angioedema. Here, we will delve into the available experimental data to objectively compare the performance of Men 16132 against its primary target and other GPCRs, providing a framework for researchers to evaluate its suitability for their specific applications.

Men 16132: A High-Affinity Antagonist of the Bradykinin B2 Receptor

Men 16132 is a non-peptide molecule that has demonstrated high affinity and antagonist potency for the bradykinin B2 receptor in various species, including humans.[1][2] Initial characterization of Men 16132 revealed its potent inhibitory activity at the human bradykinin B2 receptor, with a pKi of 10.5 as determined by competition studies with [3H]bradykinin in Chinese Hamster Ovary (CHO) cells expressing the human B2 receptor.[1]

Comparative Analysis of Men 16132 Selectivity

A crucial aspect of the preclinical characterization of Men 16132 was the assessment of its selectivity against other receptors to predict potential off-target effects.

Selectivity against Bradykinin B1 Receptor

The most closely related receptor to the B2R is the bradykinin B1 receptor (B1R). While both are activated by bradykinin and involved in inflammation, they have distinct roles and expression patterns. High selectivity for B2R over B1R is a desirable characteristic for a B2R-targeted therapeutic.

Experimental data indicates that Men 16132 exhibits a high degree of selectivity for the B2R over the B1R. In a radioligand binding assay using the human bradykinin B1 receptor, Men 16132 showed a pKi of less than 5, indicating very low affinity for the B1R.[1] This represents a significant selectivity margin and suggests a low likelihood of B1R-mediated off-target effects.

Cross-Reactivity with a Broader Panel of GPCRs

Beyond the B1R, the selectivity of Men 16132 was further investigated against a panel of 26 other different receptors and channels.[1] This type of broad screening is a standard practice in safety pharmacology to identify any unforeseen interactions with other physiologically important targets.

Unfortunately, the specific composition of this panel of 26 receptors and the detailed quantitative data from these screening assays are not publicly available in the primary literature abstracts. This detailed information is crucial for a complete and objective comparison. While the initial publication by Cucchi et al. (2005) in the European Journal of Pharmacology is the definitive source for this information, access to the full text is required to extract these specific data points.

Despite the absence of the detailed panel data, the published literature consistently refers to Men 16132 as a "selective" bradykinin B2 receptor antagonist, suggesting that no significant off-target activities were identified in this initial broad screen at therapeutically relevant concentrations.

Experimental Protocols for Assessing GPCR Cross-Reactivity

To provide a practical context for the data discussed, this section outlines the standard methodologies used to assess the cross-reactivity of a compound like Men 16132. These protocols represent self-validating systems for ensuring the scientific integrity of the findings.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor.

Principle: This method measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target GPCR). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

Abbreviated Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the GPCR of interest.

  • Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]bradykinin for the B2R) and varying concentrations of the test compound (Men 16132).

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes with GPCR Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (Men 16132) TestCompound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for Radioligand Binding Assay.

Functional Assays

Functional assays measure the biological response of a cell upon receptor activation or inhibition. These assays provide information on the efficacy of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist).

Principle: For an antagonist like Men 16132, a functional assay would measure its ability to block the response induced by a known agonist of the receptor. Common readouts include changes in intracellular second messengers like cyclic AMP (cAMP) or inositol phosphates (IP), or calcium mobilization.

Abbreviated Protocol (Inositol Phosphate Accumulation Assay):

  • Cell Culture: Culture cells expressing the target GPCR in a suitable medium.

  • Labeling: Label the cells with myo-[3H]inositol to allow for the detection of inositol phosphates.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (Men 16132).

  • Stimulation: Stimulate the cells with a fixed concentration of an agonist (e.g., bradykinin).

  • Extraction: Stop the reaction and extract the inositol phosphates.

  • Detection: Separate and quantify the [3H]inositol phosphates using chromatography and liquid scintillation counting.

  • Data Analysis: Plot the agonist-induced response against the antagonist concentration to determine the antagonist's potency (e.g., pA2 or KB value).

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cells GPCR-expressing Cells Labeling Label with myo-[3H]inositol Cells->Labeling Preincubation Pre-incubate with Men 16132 Labeling->Preincubation Stimulation Stimulate with Agonist Preincubation->Stimulation Extraction Extract Inositol Phosphates Stimulation->Extraction Quantification Quantify [3H]IPs Extraction->Quantification Potency Determine Antagonist Potency Quantification->Potency

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Men 16132
Reactant of Route 2
Reactant of Route 2
Men 16132
© Copyright 2026 BenchChem. All Rights Reserved.